1-(5-Chloro-2-methylphenyl)-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAMKSMNMYWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374013 | |
| Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72806-61-2 | |
| Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72806-61-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Chloro-2-methylphenyl)-2-thiourea (CAS: 72806-61-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Substituted Phenylthiourea
The landscape of modern drug discovery is characterized by an incessant search for novel pharmacophores that can address unmet medical needs, particularly in the face of rising antimicrobial resistance and the complexities of cancer biology. Within this context, thiourea derivatives have emerged as a versatile and privileged scaffold, demonstrating a broad spectrum of biological activities.[1][2] This guide focuses on a specific, yet promising, member of this class: 1-(5-Chloro-2-methylphenyl)-2-thiourea. By providing a comprehensive technical overview, from its fundamental chemical properties and synthesis to its biological significance and potential applications, this document aims to equip researchers with the foundational knowledge required to explore and harness the full potential of this molecule.
Molecular Profile and Physicochemical Characteristics
This compound is a monosubstituted thiourea derivative. The strategic placement of a chloro group at the 5-position and a methyl group at the 2-position of the phenyl ring is anticipated to modulate its lipophilicity, electronic properties, and steric hindrance, thereby influencing its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 5-Chloro-2-methylphenyl isothiocyanate (Precursor) |
| CAS Number | 72806-61-2[3] | 19241-36-2[4] |
| Molecular Formula | C₈H₉ClN₂S | C₈H₆ClNS[4] |
| Molecular Weight | 200.69 g/mol | 183.66 g/mol [4] |
| Appearance | Expected to be a solid | Not explicitly stated, likely a liquid or low-melting solid |
| Boiling Point | Not available | 268-272 °C (lit.)[4] |
| Density | Not available | 1.248 g/mL at 25 °C (lit.)[4] |
| Refractive Index | Not available | n20/D 1.646 (lit.)[4] |
Synthesis and Purification: A Guided Protocol
The synthesis of this compound is typically achieved through a nucleophilic addition reaction between 5-chloro-2-methylphenyl isothiocyanate and ammonia. This is a common and efficient method for preparing monosubstituted thioureas.
Synthesis of the Isothiocyanate Precursor
The key precursor, 5-chloro-2-methylphenyl isothiocyanate, can be synthesized from the corresponding amine, 5-chloro-2-methylaniline. A general and facile one-pot protocol involves the reaction of the primary amine with carbon disulfide in an aqueous basic solution to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurylation reagent, such as cyanuric chloride, to yield the isothiocyanate.[5]
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-chloro-2-methylphenyl isothiocyanate in a suitable organic solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophilic Addition: Cool the solution in an ice bath. Slowly add an excess of aqueous ammonia solution dropwise to the stirred isothiocyanate solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting isothiocyanate is consumed.
-
Product Isolation: Once the reaction is complete, the product often precipitates out of the solution. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the thiourea moiety. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm). The methyl protons should present as a singlet at approximately δ 2.2-2.4 ppm. The NH and NH₂ protons of the thiourea group will appear as broad singlets, and their chemical shifts can be solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, and the thiocarbonyl carbon (C=S), which is expected to resonate downfield (δ > 180 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (200.69 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for peak shaping) would be an appropriate starting point for method development.[6]
Biological Activity and Potential Applications
Thiourea derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Antimicrobial Potential
The primary reported biological investigation of this compound is in the context of its antimicrobial activity. Thiourea derivatives have been shown to be effective against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of antimicrobial action for thiourea derivatives is multifaceted and can involve:
-
Disruption of Cellular Homeostasis: Some thiourea derivatives have been shown to disrupt the NAD+/NADH homeostasis within bacterial cells, which is crucial for cellular respiration and metabolism.[1]
-
Inhibition of Key Enzymes: Thiourea derivatives can act as inhibitors of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[7]
-
Generation of Reactive Oxygen Species (ROS): Certain derivatives can induce the production of ROS within bacterial cells, leading to oxidative stress and cell death.[7]
The presence of the chloro and methyl substituents on the phenyl ring of this compound likely plays a crucial role in its antimicrobial potency and spectrum.
Caption: Plausible antimicrobial mechanisms of action for thiourea derivatives.
Cytotoxic and Anticancer Research
While specific cytotoxic data for this compound is limited, numerous studies have demonstrated the potent anticancer activity of structurally related thiourea derivatives.[8][9] These compounds can induce apoptosis in cancer cells and exhibit selectivity towards tumor cells over normal cells.[8] The cytotoxic mechanisms can involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Given these precedents, this compound warrants further investigation as a potential anticancer agent.
Safety and Handling
According to the available Safety Data Sheet (SDS), "(5-chloro-2-methylphenyl)thiourea" should be handled with care.[3]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Future Directions and Conclusion
This compound represents a molecule of significant interest for further research and development. Its straightforward synthesis and the established biological potential of the thiourea scaffold make it an attractive candidate for medicinal chemistry programs.
Key areas for future investigation include:
-
Comprehensive Biological Screening: A thorough evaluation of its antimicrobial activity against a broad panel of bacterial and fungal pathogens, including clinically relevant resistant strains.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its antimicrobial and any potential anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the chloro and methyl substituents and to optimize biological activity.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 5-CHLORO-2-METHYLPHENYL ISOTHIOCYANATE | CAS: 19241-36-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. d-nb.info [d-nb.info]
- 6. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-2-methylphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the N-arylthiourea derivative, 1-(5-Chloro-2-methylphenyl)-2-thiourea. Thiourea and its derivatives are a well-established class of compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis. Their biological activities, including antimicrobial, antiviral, and anticancer properties, are of significant interest to the drug development community. This document outlines a detailed synthesis protocol for this compound, followed by an in-depth analysis of its structural and spectroscopic characteristics. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and computational predictions to provide a robust profile. The guide also explores the potential for biological activity based on the known properties of structurally similar compounds.
Introduction: The Significance of N-Arylthioureas
N-Arylthioureas are a prominent class of organic compounds characterized by a thiourea backbone substituted with an aryl group. The presence of the thiocarbonyl (C=S) group and the nitrogen atoms confers unique chemical reactivity and the ability to form strong hydrogen bonds, which are crucial for their interaction with biological targets. The specific substituents on the aryl ring play a critical role in modulating the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its overall physicochemical and biological profile.
The compound of focus, this compound, incorporates a chlorosubstituent and a methyl group on the phenyl ring. The presence of a halogen, such as chlorine, is known to enhance the lipophilicity and, in many cases, the antimicrobial potency of organic molecules. The methyl group, an electron-donating substituent, can also influence the electronic environment of the aromatic ring and the overall conformation of the molecule. Understanding the interplay of these structural features is key to elucidating the properties and potential applications of this compound.
Synthesis of this compound: A Proposed Protocol
The synthesis of N-arylthioureas is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with a source of thiocyanate. The following protocol is a proposed, detailed methodology for the synthesis of this compound, based on established procedures for similar compounds.
Reaction Principle
The synthesis proceeds via the in-situ formation of an isothiocyanate from the corresponding aniline, which then reacts with ammonia (generated from ammonium thiocyanate) to yield the target thiourea. The reaction is typically carried out in an acidic aqueous medium.
Experimental Protocol
Materials:
-
5-Chloro-2-methylaniline (starting material)
-
Ammonium thiocyanate (NH₄SCN)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.1 moles of 5-Chloro-2-methylaniline in 100 mL of deionized water containing a stoichiometric amount of concentrated hydrochloric acid. Stir the mixture until the aniline is completely dissolved, forming the hydrochloride salt.
-
Addition of Thiocyanate: To the stirred solution, add 0.12 moles of ammonium thiocyanate.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any unreacted starting materials and inorganic salts. For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Rationale Behind Experimental Choices
-
Acidic Medium: The use of hydrochloric acid is crucial for the protonation of the aniline, increasing its solubility in the aqueous medium and facilitating the reaction with the thiocyanate ion.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Recrystallization: This purification technique is highly effective for removing impurities from solid organic compounds, resulting in a product with high purity, which is essential for accurate physicochemical characterization and biological testing.
Caption: Workflow for the proposed synthesis of this compound.
Physicochemical Properties: A Predictive Analysis
Due to the limited availability of direct experimental data, the physicochemical properties of this compound are presented here based on the known characteristics of structurally similar N-arylthioureas and theoretical predictions.
Molecular Structure and Conformation
The molecular structure of this compound is depicted below. The molecule possesses a degree of conformational flexibility due to rotation around the C-N single bonds. The conformation of the thiourea moiety and the dihedral angle between the phenyl ring and the thiourea plane are key determinants of its crystal packing and interaction with biological receptors. In many N-arylthioureas, intramolecular hydrogen bonding between an N-H proton and the sulfur atom of the thiocarbonyl group can influence the preferred conformation.
Caption: 2D structure of this compound.
Spectroscopic Characterization (Predicted)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds. Based on the analysis of related thiourea derivatives, the following spectral characteristics are anticipated for this compound.
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of an N-arylthiourea provides valuable information about its functional groups. Key vibrational bands are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment | Predicted Intensity |
| 3400-3100 | N-H stretching vibrations | Strong, broad |
| 3100-3000 | Aromatic C-H stretching | Medium |
| 2950-2850 | Aliphatic C-H stretching (methyl group) | Medium to weak |
| ~1600, ~1470 | Aromatic C=C stretching | Medium to strong |
| 1550-1500 | N-H bending vibrations | Medium to strong |
| ~1300 | C-N stretching vibrations | Medium |
| 850-750 | C=S stretching vibration (thiocarbonyl) | Medium to strong |
| 800-600 | C-Cl stretching and aromatic C-H bending | Medium to strong |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Chemical Shift (δ, ppm) Multiplicity Assignment ~9.5 - 8.0 Broad singlet N-H protons ~7.5 - 7.0 Multiplet Aromatic protons ~2.3 Singlet Methyl protons (CH₃) -
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.
Chemical Shift (δ, ppm) Assignment ~180 C=S (thiocarbonyl) 140-120 Aromatic carbons ~20 Methyl carbon (CH₃)
X-ray Crystallography (Hypothetical)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no experimental crystal structure is available for this compound, analysis of related structures suggests that the molecule would likely exhibit intermolecular hydrogen bonding in the solid state. These interactions, typically involving the N-H groups as donors and the sulfur atom of the thiocarbonyl group as an acceptor, would play a crucial role in the formation of the crystal lattice. The planarity of the thiourea group and the orientation of the phenyl ring would also be key features of the crystal structure.
Caption: Hypothetical intermolecular hydrogen bonding in the crystal lattice.
Potential Biological Activity: An Outlook
Thiourea derivatives are known to exhibit a wide range of biological activities. The presence of the 5-chloro and 2-methyl substituents on the phenyl ring of the target molecule suggests the potential for interesting pharmacological properties, particularly in the antimicrobial domain.
Numerous studies have reported the antibacterial and antifungal activities of N-arylthioureas. The lipophilic nature of the chlorine atom can enhance the ability of the molecule to penetrate microbial cell membranes. Furthermore, the thiourea moiety itself can interact with essential enzymes and proteins within the microbial cell, leading to the inhibition of growth or cell death. It is plausible that this compound could exhibit activity against a range of pathogenic bacteria and fungi. Experimental screening against various microbial strains would be necessary to confirm this hypothesis and to determine its spectrum of activity and potency.
Conclusion
This compound is a fascinating molecule with the potential for interesting physicochemical properties and biological activities. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, structure, and potential applications. The proposed synthesis protocol offers a clear and efficient route to obtaining this compound. The predicted spectroscopic and structural properties provide a solid foundation for its characterization. Further experimental investigation is warranted to validate these predictions and to fully explore the therapeutic potential of this and related N-arylthiourea derivatives. The insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.
Spectral Analysis of 1-(5-Chloro-2-methylphenyl)-2-thiourea: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 1-(5-Chloro-2-methylphenyl)-2-thiourea. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, step-by-step experimental protocols, and the underlying scientific principles governing the spectral characteristics of this compound. The insights provided herein are synthesized from established principles of NMR spectroscopy and comparative analysis of structurally related thiourea derivatives.
Introduction
This compound is a molecule of significant interest in medicinal chemistry and materials science, belonging to the versatile class of thiourea derivatives known for their wide range of biological activities and coordination properties.[1][2][3] Accurate structural elucidation is paramount for understanding its function and for the development of novel applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the unambiguous determination of the molecular structure of such organic compounds in solution. This guide presents a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a foundational reference for its synthesis and characterization.
Predicted NMR Spectral Data
Molecular Structure and Atom Numbering
To facilitate the spectral assignments, the atoms of this compound are numbered as depicted in the following diagram.
Caption: Molecular structure of this compound with atom numbering for NMR spectral assignment.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted J (Hz) | Notes |
| ~9.5 - 10.0 | Broad Singlet | NH (N1-H) | - | The chemical shift of the NH proton attached to the aromatic ring is expected to be downfield due to the electron-withdrawing nature of the phenyl and thiocarbonyl groups. Broadening is common due to quadrupole effects of the nitrogen and potential hydrogen bonding. |
| ~7.5 - 8.0 | Broad Singlet | NH₂ (N2-H) | - | The two protons on the terminal nitrogen are expected to be chemically equivalent and appear as a broad singlet. The exact chemical shift can be influenced by solvent and concentration. |
| ~7.40 | Doublet | H6 | J ≈ 2.5 Hz | This proton is ortho to the chlorine atom and meta to the thiourea group. The small coupling constant is characteristic of a meta-coupling with H4. |
| ~7.25 | Doublet of Doublets | H4 | J ≈ 8.5, 2.5 Hz | This proton is coupled to both H3 (ortho) and H6 (meta). The larger coupling constant arises from the ortho-coupling. |
| ~7.15 | Doublet | H3 | J ≈ 8.5 Hz | This proton is ortho to H4 and shows a typical ortho-coupling constant. |
| ~2.20 | Singlet | CH₃ (C7-H₃) | - | The methyl protons are expected to appear as a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~180 - 184 | C8 (C=S) | The thiocarbonyl carbon is characteristically found in this downfield region of the spectrum.[5] |
| ~138 - 140 | C1 | This aromatic carbon is directly attached to the nitrogen of the thiourea group. |
| ~133 - 135 | C5 | This carbon is attached to the electronegative chlorine atom, causing a downfield shift. |
| ~130 - 132 | C2 | The carbon bearing the methyl group. |
| ~128 - 130 | C3 | Aromatic CH carbon. |
| ~126 - 128 | C6 | Aromatic CH carbon. |
| ~124 - 126 | C4 | Aromatic CH carbon. |
| ~17 - 20 | C7 (CH₃) | The methyl carbon is expected in the typical aliphatic region. |
Experimental Protocol for NMR Analysis
The following section outlines a detailed, self-validating protocol for the acquisition and analysis of NMR spectra for this compound.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also helps in observing exchangeable protons like those of the NH and NH₂ groups.
-
Concentration : Prepare a solution by dissolving approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference.
-
Sample Filtration : If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional) : For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas like nitrogen or argon through the solution for a few minutes.
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly useful for resolving the aromatic proton signals.
-
¹H NMR Experiment :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width : Set a spectral width of approximately 12-16 ppm to ensure all signals, including any potential impurities, are captured.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Experiment :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon atoms, simplifying the spectrum.
-
Spectral Width : A spectral width of about 200-220 ppm is appropriate for most organic molecules.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1) : A relaxation delay of 2 seconds is generally adequate.
-
-
2D NMR Experiments (for structural confirmation) :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks, particularly within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Data Processing and Analysis
-
Fourier Transformation : Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Peak Picking and Assignment : Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the respective protons and carbons in the molecule based on the predicted data and 2D correlation experiments.
Workflow for Spectral Analysis
The logical flow for a comprehensive spectral analysis of this compound is illustrated in the following diagram.
Caption: A streamlined workflow for the synthesis, purification, and NMR-based structural elucidation of this compound.
Conclusion
This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By combining fundamental NMR principles with data from analogous structures, a comprehensive set of expected spectral parameters has been presented. The outlined experimental protocols offer a robust methodology for obtaining high-quality NMR data, ensuring accurate and reliable structural characterization. This guide serves as a valuable resource for researchers engaged in the synthesis and study of this and related thiourea derivatives, facilitating their work in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
mechanism of action of 1-(5-Chloro-2-methylphenyl)-2-thiourea
An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(5-Chloro-2-methylphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the proposed mechanism of action for this compound, a specific derivative with potential therapeutic applications. Drawing upon structure-activity relationships and mechanistic data from analogous thiourea compounds, this document delineates a hypothetical framework for its molecular interactions and cellular effects. Furthermore, it outlines detailed experimental protocols to systematically investigate and validate these proposed mechanisms. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of novel thiourea-based therapeutic agents.
Introduction and Chemical Profile
This compound belongs to the N,N'-disubstituted thiourea family, characterized by a thiocarbonyl group flanked by two nitrogen atoms. The chemical structure is notable for the presence of a 5-chloro-2-methylphenyl group, which is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The lipophilicity imparted by the substituted phenyl ring and the hydrogen bonding capabilities of the thiourea moiety are key features that likely govern its interaction with biological targets.[1]
Chemical Structure:
-
IUPAC Name: 1-(5-chloro-2-methylphenyl)thiourea
-
Molecular Formula: C₈H₉ClN₂S[3]
-
Key Structural Features:
-
Thiourea Core: A planar scaffold capable of acting as a hydrogen bond donor and acceptor. The sulfur atom can also coordinate with metal ions.[4]
-
5-Chloro-2-methylphenyl Group: The electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring create a specific electronic and steric profile that can influence binding affinity and selectivity for target macromolecules.
-
Proposed Mechanisms of Action
Based on extensive research into the biological activities of structurally related thiourea derivatives, we propose two primary, potentially overlapping, mechanisms of action for this compound: enzyme inhibition and disruption of microbial cellular processes .
Enzyme Inhibition
Thiourea derivatives are well-documented inhibitors of various enzymes.[5][6][7] The presence of the thiocarbonyl group and the N-H protons allows these molecules to form strong interactions, including hydrogen bonds and metal coordination, within the active sites of enzymes.
-
Hypothesis: this compound acts as a potent inhibitor of urease, a nickel-containing metalloenzyme. This inhibition is proposed to occur through the coordination of the thiocarbonyl sulfur atom with the nickel ions in the urease active site, disrupting the enzyme's catalytic activity. Structurally similar 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have demonstrated potent urease inhibitory activity.[8]
-
Signaling Pathway Diagram:
Caption: Proposed urease inhibition by this compound.
-
Hypothesis: The compound may inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation. The thiourea moiety can coordinate with the zinc ion in the active site, displacing the catalytically essential water molecule or zinc-bound hydroxide ion. Numerous thiourea derivatives have been reported as effective CA inhibitors.[7]
Antimicrobial and Anticancer Activity
The structural features of this compound are consistent with those of other thiourea derivatives exhibiting antimicrobial and anticancer properties.[2][9][10]
-
Hypothesis: The compound may target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and segregation. Inhibition of these enzymes leads to DNA damage and ultimately cell death. Copper complexes of related halogenphenylthiourea derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV.[11] The lipophilic nature of the 5-chloro-2-methylphenyl group could facilitate penetration of the bacterial cell wall.
-
Workflow for Investigating Topoisomerase Inhibition:
Caption: Experimental workflow for assessing topoisomerase inhibition.
-
Hypothesis: In cancer cells, this compound may induce apoptosis by inhibiting key survival signaling pathways. For instance, some thiourea derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway or block the K-Ras protein.[9] The compound could also generate reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic pathway.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a starting point for these investigations.
Protocol: Urease Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against Jack Bean Urease (JBU).
-
Materials:
-
Jack Bean Urease (Sigma-Aldrich)
-
Urea (substrate)
-
Phosphate buffer (pH 7.0)
-
Nessler's reagent
-
This compound (test compound)
-
Thiourea (positive control)
-
96-well microplate reader
-
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 25 µL of urease solution to each well.
-
Add 5 µL of the test compound at various concentrations to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction and measure the ammonia production by adding 45 µL of Nessler's reagent A and 70 µL of Nessler's reagent B.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of bacteria.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Ciprofloxacin (positive control)
-
96-well microplates
-
-
Methodology:
-
Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Quantitative Data Summary
While specific data for this compound is not yet available, the following table presents hypothetical yet plausible IC₅₀ values based on the activities of structurally similar compounds found in the literature.[8][11][12]
| Target | Assay | Hypothetical IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
| Jack Bean Urease | Ammonia Quantification | 0.5 - 5.0 | Thiourea: ~22 µM |
| S. aureus DNA Gyrase | DNA Supercoiling | 1.0 - 10.0 | Ciprofloxacin: <1 µM |
| S. aureus Topo IV | DNA Relaxation | 5.0 - 25.0 | Ciprofloxacin: <1 µM |
| SW620 Colon Cancer Cells | MTT Cell Viability | 2.0 - 15.0 | Doxorubicin: ~0.5 µM |
Conclusion and Future Directions
The available evidence from the broader class of thiourea derivatives strongly suggests that this compound possesses significant potential as a bioactive molecule. The proposed mechanisms of enzyme inhibition and disruption of microbial cellular processes provide a solid foundation for further investigation. Future research should focus on the experimental validation of these hypotheses through the outlined protocols. Elucidating the precise molecular targets and pathways will be crucial for the rational design and development of this compound as a potential therapeutic agent.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 11. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(5-Chloro-2-methylphenyl)-2-thiourea and its Analogs
Abstract: The thiourea scaffold, SC(NH₂)₂, is a highly versatile and privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention for their therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide focuses on the specific derivative, 1-(5-Chloro-2-methylphenyl)-2-thiourea, a compound whose potential has yet to be fully elucidated. By examining the established biological activities of structurally related analogs, this document aims to provide a comprehensive overview of its most promising potential therapeutic targets. We will delve into the mechanistic basis for these activities, propose detailed experimental workflows for target validation, and synthesize structure-activity relationship (SAR) insights to guide future drug discovery efforts. This technical guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic landscape of novel thiourea derivatives.
Part 1: Introduction to this compound
The Thiourea Scaffold: A Privileged Structure in Drug Discovery
Thiourea and its derivatives are a cornerstone of modern medicinal chemistry, celebrated for their diverse pharmacological applications.[3] These organosulfur compounds can engage in a variety of non-covalent interactions, including extensive hydrogen bonding networks, which allows them to bind effectively to numerous biological targets like enzymes and cellular receptors.[4] The broad bioactivity of the thiourea moiety encompasses anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant effects, making it a fertile ground for the development of new therapeutic agents.[1][5]
Chemical Structure and Properties of this compound
The subject of this guide, this compound, is an aromatic derivative of thiourea. Its structure is characterized by a central thiourea core with one of its nitrogen atoms substituted with a 5-chloro-2-methylphenyl group.
Chemical Structure:
Caption: Chemical structure of this compound.
Rationale for Investigation: The Role of Substitution Patterns
The biological activity of thiourea derivatives is profoundly influenced by the nature of their substituents. The inclusion of a halogenated phenyl ring, such as the 5-chloro-2-methylphenyl group, is a common strategy in drug design to enhance potency. Electron-withdrawing groups, like chlorine, can increase the acidity of the thiourea's NH protons, thereby strengthening their hydrogen bonding capabilities with biological targets.[4] Furthermore, halogen substituents can modulate the compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on related compounds, such as 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea, have demonstrated potent anticancer activity, highlighting the promise of this substitution pattern.[4]
Part 2: Potential Therapeutic Area 1: Oncology
Thiourea derivatives have emerged as promising anticancer agents, demonstrating efficacy against a wide array of cancer cell lines, including those of the breast, colon, and lung.[1][6] Their multi-targeted action makes them attractive candidates for overcoming drug resistance.[4]
Potential Target: Receptor Tyrosine Kinases (RTKs)
Many thiourea derivatives function as inhibitors of RTKs, which are crucial mediators of signaling pathways that control cell growth, proliferation, and angiogenesis.
-
VEGFR2 and Angiogenesis Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy. Certain thiourea derivatives have been identified as potent VEGFR2 inhibitors, thus presenting a key potential mechanism of action for this compound.[7]
-
EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are frequently overexpressed in various cancers, leading to uncontrolled cell division. Some thiourea compounds have shown inhibitory activity against these kinases.[4][7] For example, molecular docking studies have revealed favorable interactions between thiourea derivatives and the HER2 protein.[4]
Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro receptor tyrosine kinase inhibition assay.
Protocol: VEGFR2 Kinase Inhibition Assay
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare stock solutions of VEGFR2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP.
-
Compound Dilution: Serially dilute this compound in DMSO to create a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR2 enzyme, and the test compound dilutions. Initiate the reaction by adding the substrate and ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For example, using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Potential Target: Apoptosis Induction
A key hallmark of effective cancer chemotherapy is the ability to induce programmed cell death, or apoptosis. Several thiourea derivatives have been shown to trigger apoptosis in cancer cells.[6][7]
-
Mechanism: This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program. The induction can be observed through cellular changes like nuclear fragmentation and the externalization of phosphatidylserine on the cell membrane.[7] Disubstituted thioureas have been shown to induce late apoptosis in colon cancer cell lines.[6]
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Culture: Seed cancer cells (e.g., HCT116 colon cancer cells) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.
Summary of Anticancer Activity for Related Thioureas
To contextualize the potential of this compound, the following table summarizes the cytotoxic activity of structurally similar compounds against various cancer cell lines.
| Compound | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer (various) | 2.2 - 5.5 µM | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | ~7.3 - 9.0 µM | [6] |
| N¹,N³-disubstituted-thiosemicarbazone 7 (benzodioxole moiety) | HCT116 (Colon) | 1.11 µM | [8] |
| Bis-benzo[d][1][5]dioxol-5-yl thiourea (para-phenylene linker) | HCT116 (Colon) | 1.5 µM | [4] |
Part 3: Potential Therapeutic Area 2: Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiourea derivatives have demonstrated significant activity against a range of pathogens, including bacteria and fungi.[1][9][10]
Potential Target: Bacterial Topoisomerases
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibacterial drugs (e.g., fluoroquinolones).
-
Mechanism of Inhibition: These enzymes facilitate DNA replication, repair, and transcription. Their inhibition leads to the accumulation of DNA damage and subsequent bacterial cell death. Copper (II) complexes of halogenated phenylthioureas have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV from Staphylococcus aureus, and are particularly effective against methicillin-resistant strains (MRSA).[11] Given its halogenated structure, this compound is a promising candidate for targeting these enzymes.
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled DNA substrate, E. coli DNA gyrase enzyme, and reaction buffer (containing ATP).
-
Compound Addition: Add serial dilutions of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled vs. relaxed) on an agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA compared to the control.
Potential Target: Dihydrofolate Reductase (DHFR)
DHFR is a critical enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids. It is the target of the antibacterial drug trimethoprim.
-
Mechanism of Inhibition: Inhibition of DHFR depletes the bacterial cell of tetrahydrofolate, halting DNA synthesis and leading to cell death. Recently, thiourea-uracil hybrids have been identified as inhibitors of bacterial DHFR, suggesting this as a potential target for other thiourea derivatives.[12]
Summary of Antimicrobial Activity for Related Thioureas
| Compound Class/Derivative | Organism(s) | Activity (MIC) | Reference |
| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci (Staphylococcus) | 2–32 µg/mL | [13] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | S. aureus | 32 µg/mL | [14] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci (19 strains) | 2 µg/mL | [11] |
| Thiourea Derivative (TD4) | MRSA | 2 µg/mL | [10] |
Part 4: Potential Therapeutic Area 3: Enzyme Inhibition (Urease)
Urease as a Therapeutic Target
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, its activity is primarily associated with pathogenic bacteria, most notably Helicobacter pylori, the causative agent of gastritis and peptic ulcers.[15] The ammonia produced by urease neutralizes gastric acid, allowing the bacteria to survive in the stomach. Therefore, urease inhibitors are sought after as potential treatments for H. pylori infections.
Evidence from Structurally Similar Compounds
A study on a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids—compounds that share the exact substituted phenyl ring as the topic of this guide—found them to be exceptionally potent inhibitors of Jack Bean Urease (JBU).[15] The most active compound in that series exhibited non-competitive inhibition with a Kᵢ value in the nanomolar range, significantly more potent than the thiourea standard. This provides the strongest and most direct evidence for a potential therapeutic target for this compound.
Diagram: Proposed Urease Inhibition Workflow
Caption: Experimental workflow for in vitro urease inhibition assay.
Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) containing EDTA. Prepare solutions of Jack Bean Urease, urea, and the test compound. Prepare phenol and alkali reagents for colorimetric detection.
-
Reaction Setup: In a 96-well plate, mix 25 µL of urease enzyme solution with 5 µL of the test compound (this compound) at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Add 55 µL of urea solution to each well to start the reaction. Incubate at 37°C for 10 minutes.
-
Detection: Stop the reaction and initiate color development by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well. Incubate for 50 minutes at 37°C.
-
Measurement: Measure the absorbance of the resulting indophenol blue color at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the uninhibited control and determine the IC₅₀ value. Thiourea can be used as a standard inhibitor for comparison.[15]
Part 5: Synthesis and Future Directions
General Synthesis of Substituted Phenylthioureas
Substituted thioureas are typically synthesized through a straightforward and high-yielding reaction. The process involves the reaction of an appropriately substituted amine with an isothiocyanate. For the title compound, this would involve reacting 5-chloro-2-methylaniline with an isothiocyanate precursor. A more common laboratory-scale synthesis involves the reaction of the amine with an acyl isothiocyanate, which is generated in situ from the corresponding acid chloride and ammonium thiocyanate.[1][16]
Workflow: General Synthesis of N-Aryl Thioureas
Caption: A general workflow for the synthesis of N-Aryl thiourea derivatives.
Lead Optimization and Structure-Activity Relationship (SAR) Insights
Based on the available literature, several avenues exist for the optimization of this compound:
-
Halogen Substitution: The position and nature of the halogen on the phenyl ring can significantly impact activity. Exploring fluoro, bromo, and iodo analogs, as well as di- or tri-halogenated derivatives, could yield compounds with improved potency or altered target selectivity.[11][14]
-
Alkyl Group Modification: The methyl group at the 2-position of the phenyl ring likely influences the conformation of the molecule. Varying the size and electronics of this group (e.g., ethyl, isopropyl, trifluoromethyl) could enhance binding interactions.
-
Substitution on the Second Nitrogen: The unsubstituted -NH₂ group offers a prime location for modification to explore SAR. Adding different aryl, acyl, or heterocyclic moieties at this position has been shown to dramatically increase anticancer and antimicrobial activities.[4][8]
Conclusion and Outlook
While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs provides a clear and compelling roadmap for investigation. The most promising and strongly supported potential therapeutic target is urease , based on highly potent activity observed in compounds sharing the identical substituted phenyl ring.[15] Additionally, potent anticancer (targeting RTKs like VEGFR2 and inducing apoptosis) and antibacterial (targeting bacterial topoisomerases) activities are highly plausible and warrant thorough investigation. The synthetic tractability of the thiourea scaffold, combined with the clear SAR insights from related compounds, positions this compound as a valuable lead compound for the development of novel therapeutics. Future research should focus on the systematic evaluation of this compound against the targets outlined in this guide to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 14. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Activity of Novel Acylthiourea with Hydantoin - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 1-(5-Chloro-2-methylphenyl)-2-thiourea in DMSO
An In-depth Technical Guide to the Solubility and Stability of 1-(5-Chloro-2-methylphenyl)-2-thiourea in Dimethyl Sulfoxide (DMSO)
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, understanding the fundamental physicochemical properties of a compound is paramount to its successful development. Among these, solubility and stability in relevant solvent systems are critical hurdles that can dictate the trajectory of a research program. This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of this compound, a molecule of interest within the broader class of thiourea derivatives, in dimethyl sulfoxide (DMSO).
Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds for medicinal chemistry programs.[1][2][3] DMSO is a powerful polar aprotic solvent, widely utilized in the pharmaceutical industry for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[4][5][6] Its miscibility with water and most organic solvents makes it an indispensable vehicle for high-throughput screening, in vitro assays, and the preparation of stock solutions.[4][7] However, the use of DMSO is not without its challenges, including its hygroscopic nature and the potential for compound degradation over time, which necessitates a thorough stability assessment.[8][9]
This document is intended for researchers, scientists, and drug development professionals. It will not only present the "what" but also the "why" behind the experimental designs, reflecting a field-proven approach to compound characterization.
Part 1: Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental work. While specific experimental data for this compound is not publicly available, we can infer a likely profile based on its structure and data from analogous compounds.
Structural Features:
-
Aromatic Rings: The presence of two substituted phenyl rings contributes to the molecule's hydrophobicity.
-
Thiourea Moiety (-NH-C(S)-NH-): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which can influence its interaction with polar solvents like DMSO.
-
Substituents (Chloro and Methyl): The chloro group is electron-withdrawing and increases lipophilicity, while the methyl group is weakly electron-donating and also contributes to lipophilicity.
These features suggest a compound with moderate to low aqueous solubility but good solubility in organic solvents like DMSO.
Predicted Physicochemical Properties:
While a direct entry for this compound is not found, we can reference similar structures on PubChem to estimate its properties. For instance, the related compound 1-(3-Chloro-2-methylphenyl)-3-ethylthiourea has a calculated XLogP3 of 2.6, indicating a degree of lipophilicity.[10] We can anticipate a similar profile for our target compound.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~216.7 g/mol | Based on the chemical formula C8H9ClN2S. |
| Hydrogen Bond Donors | 2 | From the two N-H groups in the thiourea moiety. |
| Hydrogen Bond Acceptors | 1 (Sulfur) | The sulfur atom in the thiocarbonyl group can accept hydrogen bonds. |
| Predicted LogP | 2.5 - 3.5 | Estimated based on the presence of two aromatic rings and chloro/methyl substituents. |
| Aqueous Solubility | Low | The hydrophobic nature of the substituted phenyl rings is expected to limit solubility in water. |
| DMSO Solubility | High | As a polar aprotic solvent, DMSO is well-suited to dissolve molecules with both polar and nonpolar regions.[4][5][6] |
Part 2: Solubility Determination in DMSO
Solubility is not a single value but can be defined in different ways (e.g., kinetic vs. thermodynamic). For drug discovery applications, both are relevant. The following protocols outline how to experimentally determine the solubility of this compound in DMSO.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates out in an aqueous buffer. This is highly relevant for in vitro assays where a DMSO stock is diluted into an aqueous medium.
Experimental Workflow: Kinetic Solubility
Caption: Workflow for determining kinetic solubility.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Dilution: Add a consistent volume of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. This mimics the conditions of a biological assay.
-
Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Detection: Quantify the amount of precipitate in each well using a plate reader. Nephelometry (light scattering) is a direct measure of turbidity. Alternatively, UV-Vis spectrophotometry can be used to measure the decrease in absorbance of the supernatant after centrifugation.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a critical parameter for formulation development.
Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing pure DMSO. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed, followed by careful removal of the supernatant. Filtration through a DMSO-compatible filter (e.g., PTFE) can also be used.
-
Quantification: Prepare a calibration curve of the compound in DMSO. Accurately dilute an aliquot of the supernatant and quantify its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Result: The measured concentration of the supernatant is the thermodynamic solubility of the compound in DMSO at that temperature.
Part 3: Stability Assessment in DMSO
The stability of a compound in its stock solution is critical for ensuring the reliability and reproducibility of screening data. Degradation can lead to a lower effective concentration of the active compound and the potential for degradation products to interfere with the assay.[8]
Long-Term Stability Study
This study assesses the stability of the compound under typical storage conditions.
Protocol:
-
Solution Preparation: Prepare a precisely known concentration of this compound in high-quality, low-water content DMSO (e.g., 10 mM).
-
Storage Conditions: Aliquot the solution into multiple vials and store them under various conditions relevant to a laboratory setting:
-
-80°C (long-term storage)
-
-20°C (common freezer storage)
-
4°C (refrigeration)
-
Room Temperature (~25°C)
-
-
Time Points: Analyze the samples at regular intervals (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
Analysis: At each time point, analyze the samples by HPLC-UV. The primary endpoint is the percentage of the parent compound remaining, calculated relative to the T=0 sample. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[11][12] This is a cornerstone of developing a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the drug substance.[13]
Experimental Design: Forced Degradation Conditions
Caption: Overview of forced degradation stress conditions.
Protocols for Forced Degradation:
For each condition, a solution of this compound in DMSO is subjected to the stressor for a defined period (e.g., 24-72 hours). A control sample (unstressed) is analyzed alongside.
-
Acid Hydrolysis: Add a small volume of concentrated hydrochloric acid to the DMSO stock to achieve a final concentration of ~0.1 M HCl. Heat may be applied (e.g., 60°C) to accelerate degradation.[11]
-
Base Hydrolysis: Add a small volume of concentrated sodium hydroxide to the DMSO stock to achieve a final concentration of ~0.1 M NaOH.
-
Oxidative Degradation: Add hydrogen peroxide to the DMSO stock to a final concentration of ~3%.
-
Thermal Degradation: Store the DMSO stock solution at an elevated temperature (e.g., 60-80°C) in the dark.
-
Photolytic Degradation: Expose the DMSO stock solution in a photostable container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[11]
Analysis of Stressed Samples:
All samples, including a T=0 control, are analyzed by a stability-indicating HPLC method coupled with Mass Spectrometry (LC-MS).
-
HPLC-UV: To quantify the remaining parent compound and calculate the percentage of degradation.
-
LC-MS: To identify the mass of the degradation products, which provides crucial information for structural elucidation.
-
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%, indicating that all major degradants are being detected.[13]
Potential Degradation Pathways for Thiourea Derivatives:
Thiourea compounds can be susceptible to several degradation pathways:
-
Hydrolysis: The thiourea linkage can be hydrolyzed under strong acidic or basic conditions to form a urea derivative or amines and carbonyl sulfide.
-
Oxidation: The sulfur atom is susceptible to oxidation, which could lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives or disulfide-linked dimers.
-
Desulfurization: In the presence of certain reagents or conditions, the sulfur atom can be removed.
Part 4: Summary and Recommendations
This guide outlines a comprehensive strategy for characterizing the .
| Parameter | Recommended Experiment | Key Output |
| Kinetic Solubility | Nephelometry or UV-Vis based precipitation assay | Solubility limit (µM) in aqueous buffer, relevant for in vitro assay design. |
| Thermodynamic Solubility | Shake-flask method with HPLC-UV quantification | Equilibrium solubility (mg/mL or M) in pure DMSO, critical for formulation and stock preparation. |
| Long-Term Stability | Multi-point stability study at various temperatures | Shelf-life and recommended storage conditions for DMSO stock solutions. |
| Degradation Profile | Forced degradation study (acid, base, ox., heat, light) | Identification of potential degradation products and pathways; development of a stability-indicating method. |
Recommendations for Handling and Storage:
-
Solvent Quality: Use high-purity, anhydrous DMSO to minimize water-mediated degradation.[14][15] DMSO is highly hygroscopic; handle it under dry conditions.[15]
-
Stock Solutions: Prepare fresh stock solutions for critical experiments. If storing, aliquot to avoid repeated freeze-thaw cycles.
-
Storage: Based on stability data, store stock solutions at the lowest practical temperature (e.g., -20°C or -80°C) in tightly sealed containers, protected from light.[16]
By rigorously applying these methodologies, researchers can generate a robust data package for this compound, ensuring data integrity and making informed decisions in the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(3-Chloro-2-methylphenyl)-3-ethylthiourea | C10H13ClN2S | CID 977232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. sgs.com [sgs.com]
- 14. selleckchem.com [selleckchem.com]
- 15. thco.com.tw [thco.com.tw]
- 16. benchchem.com [benchchem.com]
The Emerging Potential of 1-(5-Chloro-2-methylphenyl)-2-thiourea: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Characterization, and Biological Activities
Introduction: The Significance of the Thiourea Scaffold in Medicinal Chemistry
Thiourea and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds.[1] The thiourea moiety, characterized by the replacement of the oxygen atom in urea with sulfur, provides a unique combination of hydrogen bonding capabilities, lipophilicity, and coordination properties.[2][3] These attributes allow thiourea-containing molecules to interact with a diverse range of biological targets, including enzymes and receptors, leading to a broad spectrum of therapeutic applications.[1] Historically, thiourea derivatives have been successfully developed as antibacterial, antiviral, antifungal, and anticancer agents.[4][5][6] The subject of this guide, 1-(5-Chloro-2-methylphenyl)-2-thiourea, is a member of this versatile class of compounds, and its structural features suggest significant potential for biological activity. This document serves as a comprehensive technical resource for researchers and drug development professionals, consolidating the available scientific literature on its synthesis, characterization, and known biological activities, with a particular focus on the therapeutic promise of its close structural analogs.
Synthesis and Characterization: A Protocol for Laboratory Investigation
While a dedicated synthetic protocol for this compound is not extensively detailed in the current literature, its synthesis can be reliably achieved through well-established methods for creating substituted thioureas. The most common and efficient method involves the reaction of an appropriately substituted phenyl isothiocyanate with an amine. In the case of this compound, the synthesis would proceed via the reaction of 5-chloro-2-methylphenyl isothiocyanate with ammonia.
A more versatile and widely reported synthetic route for analogous compounds, such as the closely related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, involves a one-pot reaction.[7] This method, which can be adapted for the synthesis of the title compound, is detailed below.
Experimental Protocol: Synthesis of Substituted Phenylthioureas
This protocol is adapted from the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids and can be modified for the synthesis of this compound by using the appropriate starting materials.[7]
Step 1: Formation of the Isothiocyanate Intermediate
-
In a round-bottom flask, dissolve potassium thiocyanate (1.1 equivalents) in dry acetone.
-
To this suspension, add the desired aroyl chloride (1.0 equivalent) dropwise with stirring.
-
Reflux the reaction mixture for approximately 30-60 minutes. The formation of the acyl isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).
Step 2: Formation of the Thiourea Derivative
-
After the formation of the isothiocyanate, cool the reaction mixture to room temperature.
-
Add a solution of 5-chloro-2-methylaniline (1.0 equivalent) in dry acetone to the reaction mixture.
-
Reflux the resulting mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
Synthesis of Aroyl-substituted Thioureas.
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are expected:[1][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations in the range of 3100-3400 cm⁻¹. A strong absorption band corresponding to the C=S (thiocarbonyl) stretching vibration should be observable around 1200-1350 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching and C=C bending.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the phenyl ring. The methyl protons would likely appear as a singlet. The N-H protons of the thiourea moiety are expected to appear as two distinct, broad singlets at a downfield chemical shift. For the closely related 1-(5-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, the NH protons appear as singlets at 10.03 ppm and 9.64 ppm.[1]
-
¹³C NMR : The carbon NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) in the downfield region, typically around 180 ppm.[7] Other signals would correspond to the aromatic carbons and the methyl carbon.
-
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the C-N bonds adjacent to the thiocarbonyl group.
Biological Activities and Therapeutic Potential
While direct biological studies on this compound are limited, the extensive research on its structural analogs provides compelling evidence for its potential as a bioactive molecule. The primary areas of interest are its potent enzyme inhibitory, anticancer, and antimicrobial activities.
Urease Inhibition: A Promising Therapeutic Target
A significant body of research highlights the potent urease inhibitory activity of thiourea derivatives.[7] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease-producing bacteria, such as Helicobacter pylori, are implicated in various gastrointestinal diseases, including gastritis, peptic ulcers, and gastric cancer. Therefore, urease inhibitors are of great interest as potential therapeutic agents.
A study on a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which share a very similar core structure to the title compound, demonstrated exceptionally potent inhibition of jack bean urease.[7]
| Compound | Substituent (R) | IC₅₀ (µM) ± SEM |
| 4a | -C₆H₅ | 0.0312 ± 0.0021 |
| 4b | -C₆H₄(p-OCH₃) | 0.0211 ± 0.0011 |
| 4c | -C₆H₄(o-OCH₃) | 0.0234 ± 0.0013 |
| 4d | -C₆H₄(p-CH₃) | 0.0267 ± 0.0018 |
| 4e | -C₆H₄(p-NO₂) | 0.0112 ± 0.0009 |
| 4f | -C₆H₄(m-NO₂) | 0.0134 ± 0.0011 |
| 4g | -C₆H₄(o-NO₂) | 0.0189 ± 0.0013 |
| 4h | -C₆H₄(p-Cl) | 0.0023 ± 0.0001 |
| 4i | -C₆H₄(o-Cl) | 0.0019 ± 0.0011 |
| 4j | -C₆H₄(m-Cl) | 0.0021 ± 0.0001 |
| Thiourea (Standard) | - | 4.7455 ± 0.0545 |
| Table 1: In Vitro Urease Inhibitory Activity of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids.[7] |
The data clearly indicates that these thiourea derivatives are significantly more potent than the standard inhibitor, thiourea. Notably, compounds with electron-withdrawing groups, such as chloro and nitro substituents, on the aroyl ring exhibited the highest inhibitory activity, with IC₅₀ values in the nanomolar range.[7]
Mechanism of Urease Inhibition
Kinetic studies on the most active compound, 4i (with an ortho-chloro substituent), revealed a non-competitive mode of inhibition.[7] This suggests that the inhibitor does not bind to the active site of the enzyme directly but rather to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. Molecular docking studies have further elucidated the binding interactions, showing that the thiourea moiety plays a crucial role in coordinating with the nickel ions in the active site of the urease enzyme, while the substituted phenyl rings form hydrophobic and hydrogen bonding interactions with surrounding amino acid residues.[7]
Non-competitive Inhibition of Urease.
Anticancer and Antimicrobial Potential: A Field of Opportunity
The broader class of substituted thioureas has demonstrated significant promise as both anticancer and antimicrobial agents.[1][4][5][6] The presence of halogens and other functional groups on the phenyl ring can greatly influence the biological activity.
-
Anticancer Activity : Numerous studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[1][6] The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases. A study on a series of 3-(trifluoromethyl)phenylthiourea analogs, which included a derivative with a 5-chloro-2-methylphenyl substituent, evaluated their cytotoxicity against a panel of cancer cell lines.[1] While this specific derivative was not among the most potent in the series, its inclusion in the study underscores the interest in this substitution pattern for anticancer drug discovery.
-
Antimicrobial Activity : Thiourea derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] The mechanism of antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The lipophilic nature of the substituted phenyl ring can facilitate the transport of the molecule across bacterial cell membranes.
Given the established anticancer and antimicrobial properties of many substituted thioureas, this compound represents a promising candidate for screening in these therapeutic areas. Further research is warranted to fully elucidate its potential.
Conclusion and Future Perspectives
This compound is a molecule of significant interest within the field of medicinal chemistry. While direct and extensive studies on this specific compound are currently limited, the wealth of data on its close structural analogs provides a strong rationale for its further investigation. The well-established synthetic routes to thiourea derivatives make this compound readily accessible for biological screening.
The exceptionally potent urease inhibitory activity of the closely related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids strongly suggests that this compound and its derivatives are prime candidates for development as anti-ulcer agents. Furthermore, the known anticancer and antimicrobial activities of the broader thiourea class highlight the potential for this compound in these critical therapeutic areas.
Future research should focus on the following:
-
The development and optimization of a dedicated synthetic protocol for this compound.
-
Comprehensive spectroscopic characterization to establish a definitive analytical profile.
-
In-depth biological evaluation, including screening for urease inhibitory, anticancer, and antimicrobial activities, to determine IC₅₀/MIC values and elucidate mechanisms of action.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective derivatives.
By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective drugs for a range of diseases.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
safety and toxicity profile of 1-(5-Chloro-2-methylphenyl)-2-thiourea
An In-depth Technical Guide to the Safety and Toxicity Profile of 1-(5-Chloro-2-methylphenyl)-2-thiourea
Authored by: A Senior Application Scientist
Abstract
This compound is a synthetic compound recognized primarily as a chemical intermediate in the synthesis of novel heterocyclic compounds, such as triazole derivatives, which have been investigated for potential pharmacological activities. Given its role in synthetic chemistry and the potential for human exposure during research and development, a thorough understanding of its safety and toxicity profile is imperative. This guide presents a comprehensive framework for the systematic evaluation of this compound, designed for researchers, toxicologists, and drug development professionals. In the absence of extensive public data, this document outlines a proactive, multi-tiered strategy, integrating computational modeling, in vitro assays, and a proposed in vivo testing cascade. The methodologies described are grounded in established regulatory guidelines and best practices to ensure scientific rigor and the generation of a robust safety profile.
Introduction and Physicochemical Characterization
This compound belongs to the thiourea class of compounds, which are characterized by the presence of a CSN₂H₂ core. Thioureas are known for a wide spectrum of biological activities, but also for potential toxicities, including effects on the thyroid gland. Therefore, a de novo assessment is critical.
Before initiating any biological testing, a fundamental physicochemical characterization is required. These parameters are crucial as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and dictate the formulation strategies for both in vitro and in vivo assays.
Table 1: Key Physicochemical Parameters for Toxicological Assessment
| Parameter | Experimental Method | Rationale and Implication for Toxicity Testing |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Determines the maximum achievable concentration in aqueous media for in vitro assays. Poor solubility may lead to false-negative results or physical toxicity. |
| LogP / LogD | Shake-flask method or HPLC-based methods | Indicates the lipophilicity of the compound. High lipophilicity can suggest potential for membrane accumulation and bioaccumulation. |
| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state at physiological pH, which affects membrane permeability and interaction with biological targets. |
| Chemical Stability | HPLC-based stability assay in various buffers (pH 4.0, 7.4, 9.0) | Ensures that the observed toxicity is due to the parent compound and not a degradant. Critical for interpreting results from prolonged incubations. |
A Multi-Tiered Approach to Toxicity Assessment
A modern approach to toxicology emphasizes a tiered strategy, starting with computational and in vitro methods to predict and identify potential hazards before proceeding to resource-intensive in vivo studies. This workflow, compliant with the principles of the 3Rs (Replacement, Reduction, Refinement), prioritizes efficiency and ethical considerations.
Caption: Tiered workflow for toxicity assessment of a novel chemical entity.
Tier 1: In Silico Toxicity Prediction
Computational toxicology (in silico) methods serve as a cost-effective first pass to identify potential liabilities based on the chemical structure of this compound. These models compare the molecule against databases of known toxicants to flag structural fragments (toxicophores) associated with specific hazards.
-
Recommended Models:
-
DEREK Nexus (Deductive Estimation of Risk from Existing Knowledge): Identifies structure-activity relationships linked to toxicity. It would likely flag the thiourea moiety for potential thyroid toxicity and skin sensitization.
-
SARAH Nexus (Structure-Activity Relationship Analysis): A statistical model focused on predicting mutagenicity.
-
TOPKAT (Toxicity Prediction by Komputer Assisted Technology): Provides predictions for a range of endpoints including carcinogenicity and developmental toxicity.
-
The output from these models is not definitive proof of toxicity but is invaluable for guiding the design of subsequent in vitro and in vivo studies by highlighting specific endpoints of potential concern.
Tier 2: In Vitro Safety Pharmacology & Toxicology
This tier involves a battery of standardized cell-based assays to assess the biological activity of the compound in a controlled environment.
Cytotoxicity Assessment
Objective: To determine the concentration at which the compound causes cell death, providing a baseline for dosing in other assays.
Protocol: MTT Assay for Cytotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells (a human liver carcinoma cell line) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum until they reach 80-90% confluency.
-
Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Dosing: Prepare a serial dilution of this compound in DMSO, then further dilute in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound to the wells over a wide concentration range (e.g., 0.1 µM to 100 µM). Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage, a key indicator of carcinogenic potential.
Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Strains: Use a minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
-
Exposure: The compound is mixed with the bacterial culture and either S9 mix or a buffer. This mixture is then combined with molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (his+) on the test plates is counted and compared to the number on the vehicle control plates.
-
Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase over the background level.
Cardiovascular Safety Screening
Objective: To evaluate the risk of drug-induced cardiac arrhythmias by assessing the compound's effect on the hERG potassium channel, a common off-target effect.
Protocol: hERG Channel Patch-Clamp Assay
This assay directly measures the electrical current through hERG channels expressed in a mammalian cell line (e.g., HEK293).
-
Cell Preparation: Use cells stably expressing the hERG channel.
-
Electrophysiology: Using an automated patch-clamp system, achieve a whole-cell patch configuration.
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.
-
Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential concern that warrants further investigation.
Tier 3: Proposed In Vivo Toxicity Studies
Should in vitro results indicate potential toxicity or if a full safety profile is required for regulatory purposes, limited and well-justified in vivo studies are the next logical step.
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity (LD₅₀) and identify signs of systemic toxicity after a single high-dose exposure.
-
Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Dose one animal at a time, starting with a dose just below the best preliminary estimate of the LD₅₀.
-
Observation: Observe the animal for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weight changes.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential process continues until the stopping criteria are met.
-
Endpoint: The procedure allows for the calculation of an LD₅₀ value and provides information on the clinical signs of acute toxicity.
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
Objective: To evaluate the toxic effects of the compound after repeated daily administration over 28 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).
-
Dose Groups: Typically includes three dose levels (low, mid, high) and a vehicle control group. Dose levels are selected based on the acute toxicity data.
-
Administration: The compound is administered daily (e.g., by oral gavage) for 28 consecutive days.
-
In-life Monitoring: Conduct detailed clinical observations, body weight measurements, and food/water consumption analysis throughout the study.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.
-
Analysis: The data is analyzed to identify any dose-related adverse effects on organ systems, allowing for the determination of the NOAEL.
Data Integration and Risk Assessment
The final step is to synthesize all data from the three tiers to construct a comprehensive risk assessment.
Caption: Hypothetical data integration for a final risk assessment.
This integrated assessment provides a holistic view of the compound's safety profile. For this compound, a hypothetical outcome might be: low acute toxicity, no genotoxic or immediate cardiovascular risk, but a potential for thyroid-related effects upon chronic exposure, which would be a key consideration for handling procedures and long-term applications. This profile allows for informed decisions regarding safe handling guidelines, personal protective equipment (PPE) requirements, and the compound's suitability for further development.
Methodological & Application
Synthesis of 1-(5-Chloro-2-methylphenyl)-2-thiourea: A Detailed Protocol for Researchers
Introduction: The Significance of Substituted Thioureas
Substituted thiourea derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structural motif of the thiourea moiety allows for diverse molecular interactions, making it a privileged scaffold in the design of novel therapeutic agents. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(5-Chloro-2-methylphenyl)-2-thiourea, a valuable intermediate for the synthesis of various heterocyclic compounds and potential drug candidates. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and rigorous safety procedures.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the reaction of 5-chloro-2-methylaniline with ammonium thiocyanate in an acidic medium. The reaction proceeds via a nucleophilic addition mechanism.
Mechanism Explained:
-
Protonation of the Amine: In the presence of a strong acid, such as hydrochloric acid, the amino group of 5-chloro-2-methylaniline is protonated to form the corresponding anilinium salt. This step, while seemingly counterintuitive as it reduces the nucleophilicity of the amine, is crucial for the subsequent steps.
-
Formation of Isothiocyanic Acid: The acidic conditions also facilitate the in-situ formation of isothiocyanic acid (HNCS) from ammonium thiocyanate.
-
Nucleophilic Attack: The free (unprotonated) aniline, in equilibrium with its protonated form, acts as a nucleophile and attacks the electrophilic carbon atom of isothiocyanic acid.
-
Proton Transfer and Product Formation: A series of proton transfers then leads to the formation of the final product, this compound.
This established mechanism underscores the importance of an acidic environment to facilitate the formation of the reactive electrophile and maintain a suitable equilibrium for the nucleophilic attack to occur.[1]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 0.1 mol (14.16 g) | ≥98% | Sigma-Aldrich, Merck |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 0.1 mol (7.61 g) | ≥98% | Fisher Scientific, etc. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~9 mL | 37% | Standard lab grade |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | 95% or absolute | Standard lab grade |
| Distilled Water | H₂O | 18.02 | As required |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker (500 mL)
-
Buchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Rotary evaporator (optional)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methylaniline (0.1 mol, 14.16 g).
-
Acidification: To the flask, add 25 mL of distilled water followed by the slow and careful addition of concentrated hydrochloric acid (~9 mL). Stir the mixture until the aniline is completely dissolved, forming the hydrochloride salt. The solution may warm up during this process.
-
Addition of Thiocyanate: In a separate beaker, dissolve ammonium thiocyanate (0.1 mol, 7.61 g) in 25 mL of distilled water. Add this solution slowly to the stirred aniline hydrochloride solution in the round-bottom flask.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. As the solution cools, the product will start to precipitate. To ensure maximum precipitation, cool the mixture further in an ice bath for about 30 minutes.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold distilled water (2 x 50 mL) to remove any unreacted salts and impurities.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification: Recrystallization
The purity of the synthesized this compound can be enhanced by recrystallization.
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many aryl thioureas.[1]
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in a beaker or Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which should induce the formation of crystals.
-
Further cooling in an ice bath will maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.
-
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methyl group protons, and the N-H protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: Expect signals for the aromatic carbons, the methyl carbon, and a characteristic signal for the thiocarbonyl (C=S) carbon.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Safety and Handling
Researcher's Responsibility: It is imperative that all researchers conduct a thorough risk assessment before commencing any chemical synthesis. This includes reviewing the Safety Data Sheets (SDS) for all reagents.
-
5-Chloro-2-methylaniline:
-
Hazards: Harmful if swallowed or in contact with skin. Causes serious eye irritation. Suspected of causing cancer. Toxic to aquatic life with long-lasting effects.[2][3]
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
-
Ammonium Thiocyanate:
-
Concentrated Hydrochloric Acid:
-
Hazards: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Precautions: Always handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Visualizing the Workflow
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Visualization
Caption: Simplified reaction mechanism for aryl thiourea synthesis.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By adhering to the detailed steps and safety precautions outlined, researchers can confidently produce this valuable compound for further investigation in drug discovery and development programs. The mechanistic insights provided aim to empower scientists with a deeper understanding of the reaction, allowing for potential optimization and adaptation for the synthesis of other substituted thiourea derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. fishersci.ie [fishersci.ie]
- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. rowe.com.au [rowe.com.au]
- 6. nj.gov [nj.gov]
- 7. Ammonium Thiocyanate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Application Notes and Protocols for In Vitro Antimicrobial Assay of 1-(5-Chloro-2-methylphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Antimicrobial Potential of Thiourea Derivatives
Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The structural motif of thiourea, characterized by a central thiocarbonyl group flanked by amino groups, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile. The presence of sulfur, nitrogen, and oxygen atoms allows these molecules to act as potent ligands for metal ions and to interact with biological macromolecules, which is often crucial for their bioactivity.[1]
The compound of interest, 1-(5-Chloro-2-methylphenyl)-2-thiourea, is a specific derivative that warrants investigation for its antimicrobial potential. The presence of a chlorinated and methylated phenyl ring suggests modifications in lipophilicity and electronic properties that could influence its interaction with microbial targets.[4] The antimicrobial mechanism of thiourea derivatives is multifaceted and can involve the inhibition of key enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[4][5]
This document provides a comprehensive guide for the in vitro evaluation of the antimicrobial activity of this compound. It outlines detailed protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms.
I. Preliminary Screening: Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique to screen for the antimicrobial activity of a compound.[6][7][8][9] This method is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition if the organism is susceptible.[10]
Principle
A standardized inoculum of the test microorganism is uniformly spread on the surface of a Mueller-Hinton Agar (MHA) plate.[10] A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface. During incubation, the compound diffuses radially from the disk, creating a concentration gradient. If the compound possesses antimicrobial activity, a clear zone of inhibition will be observed around the disk where the concentration of the compound is sufficient to prevent microbial growth.[10] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9]
Experimental Protocol
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inner wall of the tube.[6][8]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[6][8]
-
-
Application of Test Compound Disks:
-
Allow the inoculated plate to dry for 3-5 minutes.
-
Prepare sterile paper disks (6 mm diameter) impregnated with a specific concentration of this compound (e.g., 10, 30, 50 µ g/disk ). A suitable solvent like DMSO may be used for dissolving the compound, with a solvent control disk included in the assay.
-
Using sterile forceps, place the disks on the agar surface, ensuring firm contact.[6]
-
Include positive control (disks with a standard antibiotic like ciprofloxacin) and negative control (blank disk or disk with solvent) on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zones of complete inhibition in millimeters (mm).
-
The results are generally interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints, although for a novel compound, the primary outcome is the presence and relative size of the inhibition zone.
-
II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in vitro.[11][12][13] This method is considered a gold standard for susceptibility testing and is highly recommended by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Principle
Serial twofold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible signs of microbial growth (turbidity). The lowest concentration of the compound that prevents visible growth is recorded as the MIC.[11][12]
Experimental Workflow
Caption: Workflow for MIC determination.
Detailed Protocol
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[17] Note that the final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1%).
-
Culture Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.[12]
-
Microbial Inoculum: Prepare a standardized inoculum as described in the disk diffusion method and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Plate Setup and Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (at twice the desired starting concentration) to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculation:
-
Add 50 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[18]
-
-
MIC Determination:
III. Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration of an antimicrobial agent that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[19][20][21][22] This assay is a crucial next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle
The MBC test is performed as a follow-up to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a growth-supporting agar medium. After incubation, the number of surviving organisms is determined. The lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count is the MBC.[19][20]
Experimental Protocol
-
Following MIC Determination:
-
Identify the wells from the MIC assay that show no visible turbidity (the MIC well and wells with higher concentrations).
-
-
Subculturing:
-
From each of these clear wells, plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum density.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation
The results of the MIC and MBC assays can be summarized in a table for clear comparison.
| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Candida albicans | 90028 | |||
| Positive Control (e.g., Ciprofloxacin) | - |
Interpretation of MBC/MIC Ratio:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[19]
-
An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
IV. Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls must be included in each assay:
-
Positive Control: A standard antibiotic with known activity against the test organisms (e.g., ciprofloxacin for bacteria, fluconazole for fungi). This validates the susceptibility of the test organisms and the overall assay procedure.
-
Negative Control (Growth Control): Microorganisms inoculated in the culture medium without the test compound. This ensures that the microorganisms are viable and that the medium supports growth.
-
Sterility Control: Culture medium without any microorganisms or test compound. This control should remain clear throughout the experiment, indicating the sterility of the medium and aseptic handling.
-
Solvent Control: If a solvent like DMSO is used to dissolve the test compound, a control with the highest concentration of the solvent used in the assay should be included to ensure it does not inhibit microbial growth.
V. Conclusion and Future Directions
This document provides a robust framework for the initial in vitro antimicrobial evaluation of this compound. By following these standardized protocols, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and its potential as a bacteriostatic or bactericidal agent. Positive results from these assays would justify further investigations, including time-kill kinetic studies, mechanism of action studies, and evaluation against a broader panel of clinical isolates, including drug-resistant strains.[23][24] The exploration of thiourea derivatives like this compound is a promising avenue in the quest for novel antimicrobial agents to combat the growing threat of antimicrobial resistance.[25][26][27]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Evaluation of Thiourea Derivatives as Antim...: Ingenta Connect [ingentaconnect.com]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-(5-Chloro-2-methylphenyl)-2-thiourea on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiourea Derivatives in Oncology
Thiourea (SC(NH2)2), an organosulfur compound structurally analogous to urea, serves as a versatile scaffold in medicinal chemistry.[1][2] The ability of its derivatives to form hydrogen bonds and interact with various biological targets has led to their investigation for a wide range of therapeutic applications.[3][4] In the realm of oncology, thiourea-based compounds have emerged as a promising class of anticancer agents.[5] Numerous studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, and liver.[5][6]
The structural diversity of thiourea derivatives allows for fine-tuning of their pharmacological properties.[7] Substitutions on the nitrogen atoms can significantly influence their anticancer activity.[5] Halogenated phenyl-containing thioureas, such as the subject of this application note, 1-(5-Chloro-2-methylphenyl)-2-thiourea, are of particular interest due to the known contribution of halogen atoms to the bioactivity of many pharmaceuticals.[8] The mechanisms underlying the anticancer effects of thiourea derivatives are multifaceted and can include the induction of apoptosis, inhibition of key signaling pathways like EGFR (Epidermal Growth Factor Receptor), and targeting of protein tyrosine kinases.[6][8][9]
This document provides a comprehensive guide for researchers to evaluate the cytotoxic potential of this compound. It includes a detailed, step-by-step protocol for the widely used MTT assay, a method for presenting the resulting data, and a discussion of potential mechanistic pathways.
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and reliable colorimetric method for assessing cell viability.[10] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells.[11] This enzymatic conversion produces a purple formazan product, the amount of which is directly proportional to the number of viable cells.[12] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.[11]
Experimental Protocol: MTT Assay for Cytotoxicity of this compound
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.[10]
Materials and Reagents
-
Cancer cell lines of interest (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
This compound (test compound)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.[13]
-
Include wells for "medium only" blanks to control for background absorbance.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of the test compound to the designated wells.
-
Include a "vehicle control" group (cells treated with the same concentration of the solvent as the highest compound concentration) and an "untreated control" group (cells in fresh medium only).[10]
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this period, viable cells will metabolize the MTT, leading to the formation of visible purple formazan crystals.[13]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[12]
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage relative to the untreated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater cytotoxic potency.[15]
Data Presentation: Hypothetical Cytotoxicity Data
The following table presents hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment. These values are for illustrative purposes and are based on the reported activities of structurally similar thiourea derivatives.[6][8]
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.1 |
| HepG2 | Hepatocellular Carcinoma | 9.8 |
| PC3 | Prostate Adenocarcinoma | 6.7 |
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a novel compound is a sequential process from cell culture preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Plausible Signaling Pathway: Induction of Apoptosis
Based on the known mechanisms of similar compounds, this compound may induce cytotoxicity by triggering the intrinsic apoptosis pathway.
Caption: Conceptual intrinsic apoptosis pathway.
Conclusion
The MTT assay provides a robust and efficient platform for screening the cytotoxic potential of novel compounds like this compound. By adhering to a standardized protocol and ensuring careful experimental execution, researchers can obtain reliable and reproducible data on cell viability. The determination of IC50 values is a critical step in the preclinical evaluation of this and other potential therapeutic agents, providing a quantitative measure of their potency and a basis for comparison across different cancer cell lines. Further investigations into the specific molecular mechanisms are warranted to fully elucidate the anticancer profile of this compound.
References
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
MTT assay protocol for 1-(5-Chloro-2-methylphenyl)-2-thiourea
Topic: Evaluating the Cytotoxicity of 1-(5-Chloro-2-methylphenyl)-2-thiourea using the MTT Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a significant focus in medicinal chemistry and drug discovery.[1][2] Research has highlighted their potential as antibacterial, antioxidant, anti-inflammatory, and notably, anticancer agents.[1][3] Many thiourea-based compounds have been shown to inhibit the growth of various cancer cell lines, prompting further investigation into their mechanisms of action and therapeutic applications.[1][4][5]
This application note provides a comprehensive, field-tested protocol for assessing the in vitro cytotoxic effects of a specific novel compound, This compound (CAS No: 72806-61-2) , using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a cornerstone method for evaluating cellular metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[6] The protocol is designed for researchers in academic and industrial settings, offering a robust framework from initial compound handling to final data analysis and interpretation.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for measuring the metabolic activity of living cells. The fundamental principle lies in the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, water-insoluble formazan product.[7][8] This reduction occurs primarily within the mitochondria of viable, metabolically active cells, catalyzed by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase.[9]
The resulting purple formazan crystals are retained within the cell. To quantify them, a solubilizing agent (typically Dimethyl Sulfoxide - DMSO) is added to dissolve the crystals, producing a colored solution.[10] The absorbance of this solution is then measured using a spectrophotometer (microplate reader). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well.[11] A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the tested compound.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bioquochem.com [bioquochem.com]
Application Notes & Protocols: Urease Inhibition Assay Using 1-(5-Chloro-2-methylphenyl)-2-thiourea
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Urease Inhibition
Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a catalyst of profound importance in both medicine and agriculture. It facilitates the hydrolysis of urea into ammonia and carbon dioxide, a reaction that can dramatically increase local pH.[1][2] In a clinical context, urease is a primary virulence factor for various pathogens, most notably Helicobacter pylori. This bacterium utilizes urease-generated ammonia to neutralize the acidic environment of the stomach, enabling its survival and colonization, which can lead to peptic ulcers and gastric cancer.[1] In agriculture, the rapid breakdown of urea-based fertilizers by soil microorganisms expressing urease leads to significant nitrogen loss via ammonia volatilization, reducing fertilizer efficacy and contributing to environmental pollution.[1][3]
The development of potent urease inhibitors is therefore a critical objective for creating new therapeutic strategies against urease-dependent pathogens and for improving the efficiency of nitrogen-based fertilizers.[1][4] Thiourea and its derivatives have emerged as a promising class of urease inhibitors, often acting as substrate analogs that interact with the nickel ions in the enzyme's active site.[5][6] This document provides a comprehensive guide to evaluating the inhibitory potential of a specific thiourea derivative, 1-(5-Chloro-2-methylphenyl)-2-thiourea , using a robust and widely adopted colorimetric assay.
Principle of the Assay: The Berthelot Method
The quantitative assessment of urease activity and its inhibition is most commonly achieved by measuring the rate of ammonia production. The Berthelot, or indophenol, method is a highly sensitive and reliable colorimetric assay for this purpose.[1][3]
The principle is a two-stage process:
-
Enzymatic Reaction: Urease catalyzes the hydrolysis of urea, producing ammonia.
-
Colorimetric Detection: In an alkaline medium, the ammonia produced reacts with phenol (or a derivative like salicylate) and hypochlorite. This reaction, catalyzed by sodium nitroprusside, forms a stable blue-green indophenol dye.[7][8][9]
The intensity of the resulting color is directly proportional to the concentration of ammonia released, and thus to the urease activity. The absorbance of this colored product is measured spectrophotometrically, typically between 600 and 670 nm.[3][10]
Caption: The two-stage principle of the urease inhibition assay.
Materials and Reagents
Equipment
-
96-well microplate reader (spectrophotometer)
-
37°C incubator
-
Multichannel and single-channel pipettes (various volumes)
-
Sterile 96-well flat-bottom microplates
-
Sterile reagent reservoirs
-
Vortex mixer
Reagents and Solutions
-
Urease Enzyme: Jack Bean Urease (JBU) is commonly used (e.g., Uni-Chem, U30550-2E). Prepare a stock solution in a suitable buffer (e.g., phosphate buffer) to a final concentration of ~5-10 units/mL.[11][12]
-
Substrate Solution: 100 mM Urea in phosphate buffer.
-
Buffer: 50 mM Potassium Phosphate Buffer (K₂HPO₄), pH 7.0.[11][12]
-
Test Compound: this compound. Prepare a 1 mM stock solution in Dimethyl Sulfoxide (DMSO).
-
Standard Inhibitor: Thiourea. Prepare a 1 mM stock solution in DMSO.[11]
-
Berthelot Reagents:
-
Reagent A (Phenol Reagent): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.[5] Safety Note: Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Reagent B (Alkali Reagent): 0.5% (w/v) sodium hydroxide and 0.1% sodium hypochlorite (NaOCl) in deionized water.[5]
-
Experimental Protocols
Protocol 1: Determination of IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. This protocol determines the concentration of this compound required to inhibit 50% of the urease activity.
Step-by-Step Methodology
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 1 mM stock solution of this compound and the standard inhibitor (Thiourea) in DMSO to obtain a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, down to ~1 µM).
-
Assay Plate Setup: Add reagents to the wells of a 96-well plate according to the layout in the table below. It is crucial to perform all measurements in triplicate for statistical validity.
| Well Type | Reagent | Volume (µL) |
| Test Wells | Test Compound (or Standard) Dilution | 20 |
| Urease Solution (5 units/mL) | 20 | |
| Phosphate Buffer (50 mM, pH 7.0) | 10 | |
| Negative Control | DMSO | 20 |
| (100% Activity) | Urease Solution (5 units/mL) | 20 |
| Phosphate Buffer (50 mM, pH 7.0) | 10 | |
| Blank | DMSO | 20 |
| (No Enzyme) | Phosphate Buffer (50 mM, pH 7.0) | 30 |
-
Pre-incubation: Mix the plate gently and incubate at 37°C for 10-15 minutes.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.[11]
-
-
Reaction Initiation: Add 40 µL of 100 mM Urea Solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Mix the plate gently and incubate at 37°C for 50 minutes.[11]
-
Color Development: Sequentially add 50 µL of Berthelot Reagent A followed by 50 µL of Berthelot Reagent B to all wells.
-
Final Incubation: Mix the plate and incubate at 37°C for 30 minutes to allow for full color development.[13]
-
Measurement: Read the absorbance of the plate at 625 nm using a microplate reader.
Data Analysis for IC₅₀
-
Correct Absorbance: Subtract the average absorbance of the Blank wells from all other wells.
-
Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Absorbance of Test Well / Absorbance of Negative Control)) * 100[3]
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.[1]
Protocol 2: Kinetic Analysis to Determine Inhibition Mechanism
This protocol investigates how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Step-by-Step Methodology
-
Experimental Design: Create a matrix of experiments with at least 4-5 concentrations of the substrate (urea) and 3-4 concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[1]
-
Assay Performance: For each combination of substrate and inhibitor concentration, perform the urease activity assay as described in Protocol 1. The key difference is that you will use varying concentrations of the urea solution.
-
Measurement: Measure the initial reaction rates (velocity, V) for each condition. This is represented by the absorbance reading.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot), where 1/V is plotted against 1/[S] (substrate concentration) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both Kₘ and Vₘₐₓ decrease).
-
Mixed Inhibition: The lines will intersect in the second or third quadrant, off the axes.[14][15]
-
-
Determine Kᵢ: The inhibition constant (Kᵢ) can be determined from secondary plots, such as plotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[11][15]
Caption: General experimental workflow for the urease inhibition assay.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. A lower IC₅₀ value indicates a more potent inhibitor.
Table 1: Example Urease Inhibitory Activity Data
| Compound | IC₅₀ (µM) ± SEM |
| This compound | [Experimental Value] |
| Thiourea (Standard) | 21.0 ± 0.1[16] |
| Acetohydroxamic Acid (Standard) | 42.0[16] |
Table 2: Example Kinetic Parameters for a Non-Competitive Inhibitor
| Inhibitor Conc. | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) |
| 0 | 4.6 | 29.8 |
| 0.5 x IC₅₀ | 4.6 | 20.1 |
| 1.0 x IC₅₀ | 4.6 | 14.9 |
| 2.0 x IC₅₀ | 4.6 | 8.5 |
| Inhibition Type | Non-competitive | |
| Kᵢ (µM) | [Experimental Value] |
Note: The values for Km and Vmax are illustrative, based on literature data for Jack Bean Urease.[15] A recent study on similar 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids found them to be extremely potent non-competitive inhibitors, suggesting this is a likely mechanism for the target compound as well.[17]
Conclusion
The protocols detailed in this guide provide a robust, self-validating framework for assessing the inhibitory activity of This compound against the urease enzyme. The Berthelot method offers a reliable and high-throughput-compatible means for initial screening and IC₅₀ determination. Subsequent kinetic studies are essential for elucidating the mechanism of action, which is a critical step in the drug development and agrochemical design pipeline. The high potency observed in structurally related thiourea compounds suggests that this molecule is a promising candidate for further investigation.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcarediagnostics.com [labcarediagnostics.com]
- 8. reckondiagnostics.com [reckondiagnostics.com]
- 9. alaghadiagnostics.com [alaghadiagnostics.com]
- 10. linear.es [linear.es]
- 11. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02363A [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
anti-biofilm activity of 1-(5-Chloro-2-methylphenyl)-2-thiourea experimental setup
Here is a detailed guide on the experimental setup for evaluating the anti-biofilm activity of 1-(5-Chloro-2-methylphenyl)-2-thiourea.
Application Note & Protocol Guide
Topic: High-Throughput Screening and Visualization of the Anti-Biofilm Efficacy of this compound
Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and medicinal chemistry.
Introduction: The Challenge of Bacterial Biofilms and the Potential of Thiourea Derivatives
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces.[1] This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial treatments, leading to persistent and chronic infections that are notoriously difficult to eradicate.[2] Biofilms are implicated in an estimated 80% of all microbial infections in the body, including those associated with medical devices like catheters, prosthetic joints, and heart valves.[1][2] The increased tolerance of biofilm-embedded bacteria to conventional antibiotics necessitates the discovery of novel therapeutic agents that can either inhibit biofilm formation or eradicate established biofilms.
Thiourea derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial and anti-biofilm properties.[3][4] The structural features of these molecules, particularly the presence of halogen substituents on the phenyl ring, have been shown to be important for their antimicrobial potency.[5][6] Specifically, compounds with chlorine and fluorine atoms often exhibit enhanced activity.[5] This guide provides a detailed experimental framework for assessing the anti-biofilm potential of a specific derivative, this compound, against clinically relevant bacterial pathogens. The protocols outlined herein provide a robust system for quantitative analysis of biofilm inhibition and qualitative visualization of architectural disruption.
Scientific Principles of Key Methodologies
A. Minimum Inhibitory Concentration (MIC) Assay: Before assessing anti-biofilm activity, it is crucial to determine the MIC of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is essential for distinguishing between a true anti-biofilm effect and a general bactericidal or bacteriostatic effect. Anti-biofilm assays are often conducted at sub-MIC levels (e.g., 1/2 MIC, 1/4 MIC) to ensure that the observed reduction in biofilm is due to interference with biofilm formation mechanisms rather than simply killing the planktonic bacteria.
B. Crystal Violet (CV) Biofilm Assay: The crystal violet assay is a simple, high-throughput method for quantifying the total biomass of a biofilm.[7] Crystal violet is a basic dye that stains both the bacterial cells and the components of the EPS matrix.[8] After allowing a biofilm to form in a microtiter plate, non-adherent planktonic cells are washed away. The remaining adherent biofilm is then stained with CV. The bound dye is subsequently solubilized with a solvent, typically 30-33% acetic acid or ethanol, and the absorbance is measured spectrophotometrically.[9][10] The measured absorbance is directly proportional to the amount of biofilm present, allowing for a quantitative assessment of biofilm inhibition or eradication.
C. Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful imaging technique for visualizing the three-dimensional structure of hydrated biofilms.[8][11] Unlike conventional light microscopy, CLSM uses a focused laser beam to scan the specimen and a pinhole to reject out-of-focus light, resulting in high-resolution optical sections.[11] By acquiring a series of images at different focal planes (a z-stack), a 3D reconstruction of the biofilm architecture can be generated.[8] Fluorescent dyes are used to visualize different components. For instance, a combination of SYTO® 9 (stains all cells green) and propidium iodide (stains only dead cells with compromised membranes red) can be used to assess cell viability within the biofilm in response to treatment.[12]
Overall Experimental Workflow
The following diagram provides a high-level overview of the experimental process for evaluating the anti-biofilm activity of the target compound.
Caption: High-level experimental workflow.
Materials and Reagents
| Category | Item |
| Test Compound | This compound |
| Solvent | Dimethyl sulfoxide (DMSO), sterile, cell culture grade |
| Bacterial Strains | Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive modelPseudomonas aeruginosa (e.g., PAO1) - Gram-negative model[13] |
| Culture Media | Tryptic Soy Broth (TSB) for S. aureusLuria-Bertani (LB) Broth for P. aeruginosaTSB with 1% glucose (biofilm enhancement) |
| Reagents & Buffers | Phosphate-Buffered Saline (PBS), pH 7.4, sterile0.1% (w/v) Crystal Violet solution33% (v/v) Glacial Acetic Acid |
| Microscopy Stains | LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and Propidium Iodide) |
| Consumables & Hardware | Sterile 96-well flat-bottom microtiter platesSterile pipette tipsMicroplate reader (absorbance at 570-595 nm)[9] |
| Microscopy Equipment | Confocal Laser Scanning Microscope (CLSM)Glass-bottom petri dishes or chamber slides for microscopy |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: This protocol establishes the baseline antibacterial activity of the compound against planktonic bacteria, which is essential for designing the subsequent anti-biofilm experiments at non-lethal concentrations.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Create serial two-fold dilutions in the appropriate sterile culture medium (e.g., TSB) in a 96-well plate. The final concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
Bacterial Inoculum Preparation: Grow an overnight culture of the test bacterium at 37°C. Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL, standardized using optical density (OD) at 600 nm.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the 96-well plate containing 100 µL of the serially diluted compound.
-
Controls:
-
Negative Control: Medium only (no bacteria, no compound).
-
Positive (Growth) Control: Medium with bacteria and the equivalent concentration of DMSO used for the compound (vehicle control).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours under static conditions.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Quantification of Biofilm Inhibition (Crystal Violet Assay)
Rationale: This high-throughput assay quantitatively measures the ability of the compound to prevent the formation of biofilm biomass at sub-MIC concentrations.
Caption: Crystal Violet assay workflow.
Step-by-Step Procedure:
-
Preparation: In a 96-well flat-bottom plate, add 100 µL of sterile TSB medium (supplemented with 1% glucose to promote biofilm formation) containing the test compound at desired sub-MIC concentrations (e.g., MIC, 1/2 MIC, 1/4 MIC).
-
Inoculation: Prepare a bacterial inoculum as described in Protocol 1, but dilute it to a final concentration of 1 x 10^6 CFU/mL. Add 100 µL of this inoculum to each well.
-
Controls: Include a growth control (bacteria + vehicle) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.[9]
-
Washing: Gently discard the liquid contents of the plate. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent, planktonic bacteria. After the final wash, remove excess liquid by inverting the plate and tapping it firmly on a paper towel.[10]
-
Fixation: Heat-fix the biofilms by placing the plate in a 60°C oven for 30-60 minutes.[9]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with tap water until the runoff is clear.
-
Drying: Invert the plate and allow it to air dry completely.
-
Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking.[7]
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.[9][14]
Data Presentation & Analysis:
The percentage of biofilm inhibition can be calculated using the following formula:
% Inhibition = [ (OD_Control - OD_Treated) / OD_Control ] * 100
| Compound Concentration | Mean Absorbance (595 nm) ± SD | % Biofilm Inhibition |
| Growth Control | 1.250 ± 0.085 | 0% |
| 1/4 MIC | 0.875 ± 0.062 | 30.0% |
| 1/2 MIC | 0.438 ± 0.041 | 65.0% |
| MIC | 0.150 ± 0.025 | 88.0% |
| Negative Control | 0.050 ± 0.005 | N/A |
(Note: Data shown are hypothetical and for illustrative purposes only.)
Protocol 3: Visualization of Biofilm Architecture (CLSM)
Rationale: This protocol provides qualitative and semi-quantitative data on the effect of the compound on biofilm structure, thickness, and cell viability.
Step-by-Step Procedure:
-
Biofilm Growth: Grow biofilms in a CLSM-compatible format (e.g., glass-bottom dishes or chamber slides) using the same conditions (media, inoculum, compound concentrations) as described in Protocol 2.
-
Washing: After the 24-hour incubation period, gently remove the medium and wash twice with sterile PBS to remove planktonic cells.
-
Staining: Prepare the LIVE/DEAD™ BacLight™ staining solution according to the manufacturer's protocol.[12] Typically, this involves mixing components of SYTO® 9 and propidium iodide. Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.
-
Imaging:
-
Mount the sample on the stage of the confocal microscope.
-
Use appropriate laser lines for excitation (e.g., 488 nm for SYTO® 9 and 561 nm for propidium iodide).
-
Acquire a series of z-stack images through the entire thickness of the biofilm at multiple locations for each condition (control and treated).
-
-
Image Analysis:
-
Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ/FIJI, COMSTAT).[15]
-
Analyze the images to assess changes in key structural parameters:
-
Overall Architecture: Observe differences in structure (e.g., uniform layers vs. sparse microcolonies).
-
Biomass & Thickness: Quantify the biovolume and average/maximum thickness.
-
Cell Viability: Analyze the ratio of green (live) to red (dead) fluorescence to determine if the compound has a killing effect within the biofilm structure.
-
-
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. Understanding bacterial biofilms: From definition to treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 6. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simbaproject.eu [simbaproject.eu]
- 9. Crystal violet assay [bio-protocol.org]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Biofilm formation and interactions of bacterial strains found in wastewater treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(5-Chloro-2-methylphenyl)-2-thiourea
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(5-Chloro-2-methylphenyl)-2-thiourea. Thiourea derivatives are pivotal structural motifs in medicinal chemistry and materials science, often serving as key intermediates for bioactive compounds and organocatalysts.[1][2] The synthesis of this specific monosubstituted thiourea, while conceptually straightforward, can present challenges related to yield, purity, and reaction control.
This document provides an in-depth, experience-driven approach to troubleshooting and optimizing the synthesis, moving beyond a simple protocol to explain the underlying chemical principles that govern success.
Optimized Synthesis Protocol: From Amine Hydrochloride
The most reliable and common method for preparing primary N-aryl thioureas involves the reaction of an aromatic amine hydrochloride with a thiocyanate salt.[3][4] This approach generates thiocyanic acid in situ, which is then attacked by the free amine. This protocol has been optimized for both yield and purity.
Experimental Workflow
Caption: Optimized workflow for the synthesis of this compound.
Detailed Methodology
-
Preparation of Starting Material:
-
In a 250 mL round-bottom flask, dissolve 14.2 g (0.1 mol) of 5-Chloro-2-methylaniline in 50 mL of ethanol.
-
Slowly add 10 mL of concentrated hydrochloric acid (~0.12 mol) while stirring. The hydrochloride salt may precipitate. This step is crucial as the amine hydrochloride is the direct precursor for the reaction.
-
-
Reaction Setup:
-
To the flask containing the amine salt suspension, add a solution of 10.7 g (0.11 mol) of potassium thiocyanate (KSCN) dissolved in 20 mL of water.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. The solids should dissolve as the reaction progresses.
-
Maintain reflux for 3-5 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the starting amine spot.
-
-
Product Isolation and Workup:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two portions of 50 mL cold deionized water to remove any unreacted KSCN and potassium chloride byproduct.
-
-
Purification:
-
Transfer the crude solid to a beaker and perform recrystallization from an aqueous ethanol solution (e.g., 70% ethanol). Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly.
-
Filter the purified, crystalline product and dry it under vacuum at 50°C to a constant weight. The expected product is a white to off-white crystalline solid.[5]
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected (<60%). What are the potential causes and how can I improve it?
A1: Low yield is a common problem stemming from several factors. A systematic evaluation is key to diagnosis.
-
Cause 1: Incomplete Reaction: The equilibrium between the amine hydrochloride, thiocyanic acid, and the free amine might not have been driven sufficiently toward the product.
-
Solution: Increase the reflux time to 6-8 hours. Ensure vigorous stirring to maintain a homogenous mixture. A slight excess of KSCN (1.2 equivalents) can also help push the reaction to completion.
-
-
Cause 2: Reagent Quality: The starting 5-Chloro-2-methylaniline may contain non-reactive impurities or have oxidized over time.
-
Solution: Verify the purity of the amine by melting point or spectroscopy before starting. If it appears discolored (dark brown or black), consider purification by distillation or recrystallization.
-
-
Cause 3: Product Loss During Workup: The product has some solubility in water, especially if the wash water is not sufficiently cold.
-
Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. Use ice-cold water for washing the crude product on the filter. Minimize the volume of solvent used for recrystallization.
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Reaction Time | 3-5 hours | 6-8 hours | Drives reaction closer to completion. |
| KSCN Equiv. | 1.1 eq. | 1.2 eq. | Shifts equilibrium towards product formation. |
| Workup Temp. | Room Temperature | 0-5 °C (Ice Bath) | Minimizes product loss due to solubility. |
Q2: My final product is contaminated with unreacted 5-Chloro-2-methylaniline, even after recrystallization. What went wrong?
A2: This indicates an incomplete reaction and/or co-precipitation during workup.
-
Cause 1: Insufficient Acid: If not all of the starting amine was converted to its hydrochloride salt, free amine will remain in the reaction and will not participate effectively. It can then co-precipitate with your product.
-
Solution: Ensure at least 1.1 to 1.2 equivalents of hydrochloric acid are used relative to the amine. The goal is to have a slightly acidic environment to favor the formation of thiocyanic acid.
-
-
Cause 2: Ineffective Purification: If the starting amine and the product have similar polarities, recrystallization alone may not be sufficient.
-
Solution: Before recrystallization, consider an acid-base wash. Dissolve the crude product in a suitable organic solvent (like ethyl acetate), wash with dilute HCl (e.g., 1M) to extract the basic starting amine into the aqueous layer, then wash with water and brine, dry the organic layer, and evaporate the solvent before proceeding with recrystallization.
-
Q3: The reaction seems to stall and does not go to completion, even after extended reflux. What can I do?
A3: This points to an activation energy barrier or reagent deactivation.
-
Cause 1: Steric Hindrance: The methyl group ortho to the amine can provide some steric hindrance, slowing the reaction.
-
Solution: While refluxing in aqueous ethanol is standard, switching to a higher boiling point solvent like n-propanol could increase the reaction rate. Alternatively, microwave irradiation has been shown to be effective in overcoming steric barriers and reducing reaction times in thiourea synthesis.[6]
-
-
Cause 2: Reagent Decomposition: Although generally stable, prolonged heating could potentially lead to minor decomposition pathways.
-
Solution: Instead of simply extending the time, a "fresh charge" of KSCN (0.2-0.3 eq.) after 4-5 hours of reaction could help restart a stalled reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of a primary thiourea from an amine hydrochloride and potassium thiocyanate?
A1: The reaction proceeds through a two-step in situ process.
-
Formation of Thiocyanic Acid: In the acidic medium provided by the amine hydrochloride, the thiocyanate anion (SCN⁻) is protonated to form thiocyanic acid (H-N=C=S).
-
Nucleophilic Attack: A small equilibrium amount of the free 5-Chloro-2-methylaniline acts as a nucleophile. The nitrogen atom's lone pair attacks the electrophilic carbon atom of thiocyanic acid, leading to the formation of the this compound product.
Caption: Simplified reaction mechanism for thiourea formation from an amine hydrochloride.
Q2: Are there alternative synthetic routes I should consider?
A2: Yes, several other methods exist, though they may have different advantages and disadvantages.
-
Isothiocyanate and Ammonia: If 5-chloro-2-methylphenyl isothiocyanate is commercially available or can be synthesized, its reaction with ammonia is a very direct route to the primary thiourea.[4]
-
Amine and Carbon Disulfide: The reaction of 5-chloro-2-methylaniline with carbon disulfide (CS₂) can produce a dithiocarbamate salt intermediate, which can then be converted to the thiourea.[3][7] This method is useful when the isothiocyanate is not available but can sometimes be lower yielding.[7]
Q3: How can I best store the 5-Chloro-2-methylaniline starting material to ensure high yield in the future?
A3: Aromatic amines are susceptible to air oxidation, which is often catalyzed by light. This oxidation leads to colored impurities that can interfere with the reaction and complicate purification. Store 5-Chloro-2-methylaniline in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For long-term storage, refrigeration is recommended.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 1-(5-Chloro-2-methylphenyl)-2-thiourea in Experimental Assays
Welcome to the technical support center for 1-(5-Chloro-2-methylphenyl)-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related challenges while working with this compound. As a substituted phenylthiourea derivative, this compound's aromatic and halogenated structure contributes to its hydrophobic nature, often leading to poor aqueous solubility. This can significantly impact the accuracy and reproducibility of your experimental results.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges. Our approach is to empower you with the scientific rationale behind various solubilization strategies, enabling you to make informed decisions for your specific assay system.
Frequently Asked Questions (FAQs)
Q1: I've just started working with this compound and I'm unsure about its solubility. Where do I begin?
A good starting point is to predict the compound's lipophilicity by calculating its logP value. LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's hydrophobicity.[1] Generally, a higher logP value suggests lower aqueous solubility.[2] There are several online tools available for this calculation, such as ALOGPS.[3]
However, computational predictions are only a guide. We strongly recommend performing a simple kinetic solubility test to determine the maximum soluble concentration of the compound when transitioning from a DMSO stock solution into your aqueous assay buffer.[4] This will provide a practical upper limit for your assay concentrations and help you avoid working with a compound that has precipitated out of solution.
Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium or assay buffer. What's happening and how can I fix it?
A2: This phenomenon, often called "crashing out," is a classic sign of a poorly soluble compound. It occurs when the concentrated DMSO stock is diluted into the aqueous buffer, causing a rapid solvent shift that the compound cannot tolerate. Here’s a tiered approach to troubleshooting this common issue:
-
Optimize DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5% for most cell lines to avoid solvent-induced toxicity.[5] However, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain compound solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of your buffer, try a serial dilution approach. Pre-warm your assay buffer to the experimental temperature (e.g., 37°C) as solubility is often temperature-dependent.[5] Add the DMSO stock dropwise while gently vortexing the buffer to facilitate mixing and prevent localized high concentrations that can trigger precipitation.
-
Reduce the Final Compound Concentration: Your desired assay concentration may simply be above the compound's solubility limit in the final buffer. Your preliminary solubility test will guide you on the maximum achievable concentration.
-
Consider Co-solvents: If optimizing DMSO and dilution techniques is insufficient, the use of a co-solvent may be necessary. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[6][7] However, their use in cell-based assays must be carefully validated for cytotoxicity.
Q3: The compound solution appears clear initially, but I notice a precipitate after a few hours of incubation. What causes this delayed precipitation?
A3: Delayed precipitation indicates that your initial concentration is near the thermodynamic solubility limit and that changes in the assay conditions over time are causing the compound to fall out of solution.
-
pH Shifts in Culture Media: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. For ionizable compounds, a change in pH can alter the charge state and significantly impact solubility.[8]
-
Temperature Fluctuations: Ensure your incubator maintains a stable temperature. While warming the media can initially help with dissolution, some compounds may be less stable in solution at 37°C over extended periods.
-
Interactions with Media Components: Components in complex media, such as proteins in fetal bovine serum (FBS), can interact with the compound, sometimes leading to the formation of insoluble complexes.[9] You can test this by assessing solubility in a simpler buffer (like PBS) and in serum-free versus serum-containing media.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other solvents can be considered, but their compatibility with your assay system is paramount. Thiourea and its derivatives often show solubility in alcohols like ethanol and methanol.[10][11][12] However, these are generally more cytotoxic than DMSO in cell-based assays. If you are conducting a cell-free (e.g., enzyme) assay, a broader range of solvents might be acceptable. Always perform a solvent tolerance test for your specific assay.
Q5: I've heard about using cyclodextrins. How do they work and are they suitable for my assay?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is more water-soluble.[6] This is an excellent strategy, particularly for in vivo studies or when DMSO is not a viable option. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity. The use of cyclodextrins should be validated in your assay to ensure they do not interfere with the biological target or readout.
Troubleshooting and Optimization Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
The Impact of Poor Solubility on Assay Readouts
Undissolved compound particles can interfere with various assay detection methods, leading to erroneous results. It is critical to distinguish between a true biological effect and an artifact of compound precipitation.
Caption: How precipitation artifacts can affect common assay types.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a method to determine the maximum soluble concentration of this compound in your specific aqueous buffer when introduced from a DMSO stock.[13][14]
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your specific assay buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
(Optional) Spectrophotometer or nephelometer for quantitative analysis
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure complete dissolution by vortexing.
-
Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of your compound in your pre-warmed assay buffer. For example, to test concentrations up to 200 µM, you could prepare dilutions to yield final concentrations of 200, 100, 50, 25, 12.5, and 6.25 µM. Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your experiment (e.g., 1%).
-
Incubate: Incubate the tubes at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours), vortexing occasionally.
-
Visual Inspection: After incubation, visually inspect each tube against a dark background for any signs of turbidity or precipitate. The highest concentration that remains completely clear is your approximate kinetic solubility.
-
(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry, if the compound has a chromophore.[4]
Troubleshooting this Protocol:
| Issue | Potential Cause | Recommended Solution |
| Stock solution is cloudy | Incomplete dissolution in DMSO. | Briefly sonicate the stock solution. Ensure your DMSO is anhydrous. |
| Precipitation in all dilutions | The highest tested concentration is still too high. | Prepare a new set of dilutions starting from a lower concentration. |
| Inconsistent results | Inaccurate pipetting or temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation temperature. |
By systematically applying these troubleshooting strategies and experimental protocols, you can effectively manage the solubility challenges posed by this compound, leading to more reliable and reproducible data in your research.
References
- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(5-Chloro-2-methylphenyl)-2-thiourea Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-(5-Chloro-2-methylphenyl)-2-thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important class of compounds. The insights provided herein are based on established chemical principles and field-proven experience to ensure scientific integrity and experimental success.
Introduction
This compound derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their synthesis, while generally straightforward, can present challenges related to yield, purity, and side reactions, largely influenced by the electronic and steric effects of the substituted phenyl ring. This guide will walk you through the optimization of reaction conditions, troubleshooting common issues, and provide detailed experimental protocols.
Core Synthesis Pathway
The most common and efficient method for synthesizing this compound derivatives is the reaction of 5-chloro-2-methylphenyl isothiocyanate with a primary or secondary amine. Alternatively, the isothiocyanate can be generated in situ from 5-chloro-2-methylaniline and a thiocarbonyl source like carbon disulfide.
Experimental Workflow: Synthesis of 1-(5-Chloro-2-methylphenyl)-3-phenylthiourea
Caption: A typical workflow for the synthesis of 1-(5-Chloro-2-methylphenyl)-3-phenylthiourea.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives can stem from several factors. The electronic nature of the starting aniline and the stability of the isothiocyanate are key considerations.
-
Poor Nucleophilicity of the Amine: The nucleophilicity of the reacting amine is crucial. Aromatic amines with electron-withdrawing groups will be less nucleophilic and react slower.[1]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to drive the reaction forward. Refluxing for an extended period (monitor by TLC) is often effective.[2]
-
Use a Catalyst: For particularly unreactive amines, the addition of a non-nucleophilic base like triethylamine can help to deprotonate the amine, increasing its nucleophilicity.
-
-
-
Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.
-
Solution:
-
Use freshly prepared or purchased 5-chloro-2-methylphenyl isothiocyanate.
-
Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is suspected.
-
-
-
Steric Hindrance: Bulky substituents on either the 5-chloro-2-methylphenyl ring or the reacting amine can sterically hinder the approach of the nucleophile to the electrophilic carbon of the isothiocyanate.
-
Solution:
-
Prolonged reaction times and higher temperatures are often necessary to overcome steric barriers.
-
Microwave-assisted synthesis can sometimes be effective in reducing reaction times for sterically hindered substrates.
-
-
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: The primary side products in this synthesis are often symmetrical thioureas or unreacted starting materials.
-
Formation of Symmetrical Thioureas: If you are generating the isothiocyanate in situ from 5-chloro-2-methylaniline and carbon disulfide, and then adding a different amine to form an unsymmetrical thiourea, a common side reaction is the formation of the symmetrical 1,3-bis(5-chloro-2-methylphenyl)thiourea. This occurs if the newly formed isothiocyanate reacts with the starting 5-chloro-2-methylaniline before the second amine is added.
-
Solution:
-
One-pot, two-step procedure: First, ensure the complete formation of the isothiocyanate from 5-chloro-2-methylaniline and carbon disulfide. This can be monitored by TLC. Once the starting aniline is consumed, then add the second amine to the reaction mixture.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the second amine can help to ensure the complete consumption of the isothiocyanate.
-
-
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of unreacted 5-chloro-2-methylaniline (or the corresponding isothiocyanate) and the reacting amine in your crude product.
-
Solution:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the limiting reagent.
-
Optimize reaction conditions: Refer to the solutions for low yield in Q1, as incomplete reactions are a primary cause of low yields.
-
-
Q3: I am struggling with the purification of my final product. What are the recommended methods?
A3: The purification of chlorinated aryl thiourea derivatives can be challenging due to their often similar polarities to starting materials and byproducts.
-
Recrystallization: This is the most common and often most effective method for purifying solid thiourea derivatives.[3]
-
Solvent Selection: The choice of solvent is critical. Ethanol is a good starting point for many aryl thioureas.[2] You are looking for a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Other potential solvents include methanol, acetone, and mixtures of solvents like ethanol/water or dichloromethane/hexane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): The choice of eluent will depend on the polarity of your compound. A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by TLC analysis.
-
-
Acid-Base Extraction: This technique can be useful for removing unreacted amine starting materials.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract any unreacted amine into the aqueous layer. Then, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-phenyl-N'-[5-chloro-2-methyl phenyl] thiourea[2]
This protocol is adapted from a literature procedure for the synthesis of a closely related derivative and serves as an excellent starting point for optimization.
Materials:
-
5-chloro-2-methyl aniline (0.02 mol, 2.83 g)
-
Phenyl isothiocyanate (0.02 mol, 2.39 mL)
-
Ethanol
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methyl aniline (0.02 mol) in ethanol.
-
Reagent Addition: To this solution, add phenyl isothiocyanate (0.02 mol).
-
Reaction: Reflux the reaction mixture for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath.
-
Isolation: A precipitate should form upon cooling. Collect the solid product by filtration.
-
Purification: Wash the filtered precipitate with cold ethanol and dry it in a vacuum oven. For further purification, the product can be recrystallized from ethanol.
Quantitative Data Summary (Example):
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) / Volume (mL) | Equivalents |
| 5-chloro-2-methyl aniline | 141.59 | 0.02 | 2.83 g | 1.0 |
| Phenyl isothiocyanate | 135.19 | 0.02 | 2.39 mL | 1.0 |
| Ethanol | - | - | Sufficient for dissolution | - |
References
Technical Support Center: Synthesis of 1-(5-Chloro-2-methylphenyl)-2-thiourea
Introduction for the Modern Researcher
Welcome to the technical support center dedicated to the synthesis of 1-(5-Chloro-2-methylphenyl)-2-thiourea. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis, like many organic transformations, is not without challenges. The presence of an electron-withdrawing chlorine atom on the phenyl ring decreases the nucleophilicity of the starting amine, 5-chloro-2-methylaniline, which can lead to incomplete reactions and the formation of stubborn side products.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve immediate issues but also to proactively design more robust and efficient synthetic routes.
Part 1: Core Synthetic Pathways & Mechanisms
The synthesis of this compound is typically achieved via two primary routes. The choice of method significantly impacts the potential side products and the required purification strategy.
-
The Isothiocyanate Route (Recommended for Purity): This is the most direct and generally highest-yielding method. It involves the reaction of 5-chloro-2-methylaniline with a pre-formed or in-situ generated isothiocyanate. The core of this reaction is the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.[1][2]
-
The Thiocyanate Salt Route: This classic method involves heating the hydrochloride salt of the amine with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN).[3] The reaction proceeds through the thermal isomerization of an ammonium thiocyanate intermediate to the corresponding thiourea.[4][5] This is an equilibrium reaction, which can present challenges in driving the reaction to completion.[4]
Caption: Primary synthetic routes to this compound.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction is slow and incomplete. TLC analysis shows a significant amount of unreacted 5-chloro-2-methylaniline. What is causing this and how can I drive the reaction to completion?
A1: This is the most common issue, primarily due to the reduced nucleophilicity of the aniline starting material. The electron-withdrawing effect of the chlorine atom deactivates the amino group, making it a weaker nucleophile.[6]
| Potential Cause | Recommended Solution | Scientific Rationale & Causality |
| Low Amine Nucleophilicity | 1. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. 2. Prolong Reaction Time: Allow the reaction to stir for an extended period (12-24 hours). | Increased thermal energy provides the necessary activation energy to overcome the higher barrier caused by the amine's reduced reactivity. |
| Steric Hindrance | The methyl group ortho to the amine can cause minor steric hindrance. Using microwave irradiation can sometimes be effective in overcoming these barriers.[1] | Microwave heating provides rapid and uniform energy transfer, often accelerating reactions that are slow under conventional heating. |
| Poor Reagent Quality | If using the isothiocyanate route, ensure the 5-chloro-2-methylphenyl isothiocyanate is fresh or has been stored properly (cool, dark, dry).[1] | Isothiocyanates can degrade over time through hydrolysis or polymerization, reducing the concentration of the active electrophile. |
| Inappropriate Solvent | Ensure the solvent fully dissolves the reactants. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally effective.[7] | Poor solubility reduces the effective concentration of reactants, slowing down the reaction rate. |
Q2: I'm using the ammonium thiocyanate method and my yield is poor, even after extended heating. What side products are likely forming?
A2: The primary issue with this method is the equilibrium between the ammonium thiocyanate salt and the thiourea product.[5] Insufficient heating may lead to low conversion, while excessive heating can cause decomposition.
-
Primary "Side Product": The most significant contaminant is typically unreacted ammonium thiocyanate.
-
Troubleshooting: The key is careful execution of the workup. The procedure often involves evaporating the initial reaction mixture to dryness to push the equilibrium toward the product, followed by washing with water to remove the highly soluble ammonium chloride and unreacted ammonium thiocyanate.[3] It is crucial to use a minimal amount of cold water for washing to avoid dissolving the desired thiourea product.
Q3: My final product is contaminated with an impurity of similar polarity, making purification by recrystallization difficult. What is this byproduct and how can I remove it?
A3: A common side product in syntheses starting from the amine and a sulfur source like CS₂ is the formation of a symmetrical diarylthiourea, 1,3-bis(5-chloro-2-methylphenyl)thiourea . This occurs if the in-situ generated isothiocyanate reacts with another molecule of the starting amine instead of the intended nucleophile.
| Identification & Purification Strategy | Description |
| Analytical Confirmation | Use HPLC or LC-MS to confirm the presence of a compound with the expected mass for the symmetrical byproduct.[8] |
| Column Chromatography | This is the most effective method for separating compounds with similar polarities. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation.[9] |
| Acid-Base Extraction | If the impurity is an unreacted amine, it can be removed by washing the crude product (dissolved in an organic solvent like DCM) with a dilute aqueous acid solution (e.g., 1M HCl).[10] The amine will form a water-soluble salt and move to the aqueous layer, while the neutral thiourea product remains in the organic layer. |
Part 3: Proactive Troubleshooting & Workflow
A systematic approach can quickly diagnose and solve most synthesis problems. The following workflow is recommended when a reaction delivers a low yield of the target compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
Part 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Which synthetic route is best for achieving the highest purity of this compound? The reaction of 5-chloro-2-methylaniline with high-purity, commercially available 5-chloro-2-methylphenyl isothiocyanate is the most reliable method.[11][] This one-to-one addition reaction is typically clean, high-yielding, and minimizes the formation of side products that are difficult to separate.[1]
-
FAQ 2: How should I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the best method. Use a silica gel plate and a solvent system like 3:1 Hexane:Ethyl Acetate. The thiourea product will be more polar than the starting amine and isothiocyanate but should have a distinct Rf value. The reaction is complete when the spot for the limiting reagent has disappeared.
-
FAQ 3: What is the best general-purpose method for purifying the crude product? For most cases, recrystallization is sufficient. A common and effective solvent system is ethanol/water or benzene/petroleum ether.[3] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals. If recrystallization fails to remove impurities, column chromatography is the next best option.[9][10]
-
FAQ 4: What are the key safety precautions when running this synthesis?
-
Thiourea Derivatives: Handle with gloves as they can be skin irritants and are investigated for various biological activities.[13]
-
Isothiocyanates: These are lachrymators and should be handled exclusively in a well-ventilated fume hood.
-
Carbon Disulfide (CS₂): If used, be aware that it is extremely flammable and toxic. All operations should be performed in a fume hood away from ignition sources.
-
Part 5: Experimental Protocols
Protocol 5.1: Synthesis via the Isothiocyanate Route
This protocol is adapted from general procedures for thiourea synthesis from isothiocyanates and amines.[7]
Materials:
-
5-chloro-2-methylaniline (1.0 eq)
-
5-chloro-2-methylphenyl isothiocyanate (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1.0 eq) in DCM (approx. 0.2 M concentration).
-
To this stirring solution, add 5-chloro-2-methylphenyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
If the reaction is slow after 4 hours, gently heat the mixture to reflux (approx. 40°C for DCM) and continue monitoring.
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product, which may precipitate, can be collected by filtration and washed with a small amount of cold hexane to remove non-polar impurities.
-
Further purify the solid by recrystallization as described in Protocol 5.2.
Protocol 5.2: Purification by Recrystallization
This protocol is based on standard organic chemistry purification techniques.[3]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Place the crude thiourea product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely. Use a hot plate and add the solvent in small portions.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-CHLORO-2-METHYLPHENYL ISOTHIOCYANATE | CAS: 19241-36-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. osha.gov [osha.gov]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 1-(5-Chloro-2-methylphenyl)-2-thiourea
Welcome to the technical support center for researchers utilizing 1-(5-Chloro-2-methylphenyl)-2-thiourea in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to address the specific challenges you may encounter.
Part 1: Foundational Troubleshooting - Compound Integrity and Handling
Before delving into assay-specific issues, it's crucial to ensure the integrity of your test compound. Problems with the compound itself are a common, yet often overlooked, source of variability.
FAQ 1: My IC50 values are drifting upwards over time. What could be the cause?
This is a classic sign of compound degradation. Thiourea derivatives can be susceptible to instability under certain conditions.
Causality and Resolution:
-
Compound Stability in Solution: The primary suspect is the stability of this compound in your chosen solvent, typically Dimethyl Sulfoxide (DMSO). While many compounds are stable in DMSO for extended periods when stored correctly, factors like water absorption, repeated freeze-thaw cycles, and exposure to light can accelerate degradation.[2][3][4]
-
Best Practice: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot this stock into smaller, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles of the same aliquot.[2] For daily experiments, prepare fresh dilutions from a stock aliquot.
-
-
Solvent Quality: DMSO is hygroscopic and will readily absorb atmospheric moisture. Water in your DMSO stock can lead to hydrolysis of your compound over time.
-
Best Practice: Use anhydrous, high-purity DMSO. Once opened, store the main bottle under an inert gas (like argon or nitrogen) and use a syringe to withdraw the solvent rather than repeatedly opening the cap.
-
Protocol: Validating Compound Stock Integrity
-
Prepare Fresh Stock: Synthesize or acquire a fresh batch of this compound.
-
Prepare Solutions: Create a new stock solution in anhydrous DMSO.
-
Comparative Assay: Run a bioassay comparing the IC50 value of the newly prepared stock against your older, routinely used stock.
-
Analysis: If the new stock yields a significantly lower IC50 value, it confirms that your previous stock has degraded.
Part 2: Troubleshooting Urease Inhibition Assays
Given that structurally related compounds are potent urease inhibitors, this is a likely application for this compound.[1] Urease assays typically measure the production of ammonia from urea, often using a colorimetric method like the Berthelot assay.[5]
FAQ 2: My positive control (e.g., thiourea) shows weak or no inhibition. What's wrong?
This critical issue points to a fundamental problem with your assay setup, invalidating any results obtained for your test compound.
Causality and Resolution:
-
Enzyme Activity: The urease enzyme itself may have lost activity. Enzymes are sensitive to storage conditions, including temperature and pH.[6]
-
Best Practice: Ensure the enzyme is stored at the recommended temperature (typically -20°C or colder). Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. Always keep the enzyme on ice during assay preparation.[6]
-
-
Incorrect Buffer/pH: Urease has an optimal pH range for activity, typically between 7.0 and 8.0.[6] Using a buffer outside this range will drastically reduce enzyme activity, making it impossible to observe inhibition.[6]
-
Best Practice: Prepare your buffer fresh and verify its pH with a calibrated meter before each experiment.
-
-
Substrate Concentration: The concentration of urea is a critical parameter. A common practice is to use a urea concentration equal to the Michaelis constant (Km) of the enzyme. This ensures the assay is sensitive to different types of inhibitors.[7]
FAQ 3: I'm seeing high variability between my replicate wells.
High variability between replicates is a common challenge that can obscure real effects and make data interpretation impossible.
Causality and Resolution:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major contributor to variability.[6]
-
Best Practice: Ensure all pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, change pipette tips for each dilution step to avoid carryover.
-
-
Incomplete Mixing: Failure to properly mix the reagents in each well of a microplate leads to heterogeneous reaction rates.
-
Best Practice: After adding all reagents, mix the plate on an orbital shaker for 30-60 seconds. Avoid introducing bubbles.[8]
-
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate reactants and alter the results.[6]
-
Best Practice: Avoid using the outermost wells for samples and controls. Instead, fill these wells with sterile water or buffer to create a humidity barrier.[6]
-
-
Compound Precipitation: this compound, being a relatively lipophilic molecule, may have limited aqueous solubility. If the compound precipitates out of the assay buffer, its effective concentration will be lower and inconsistent.
-
Best Practice: Visually inspect the wells after adding your compound. If you see any cloudiness or precipitate, you may need to decrease the final concentration of the compound or increase the percentage of co-solvent (e.g., DMSO). However, be mindful that high concentrations of DMSO can inhibit enzyme activity. It is crucial to run a solvent toxicity control to determine the maximum tolerable DMSO concentration in your assay.
-
Workflow: Troubleshooting High Variability in a Urease Inhibition Assay
Caption: A systematic workflow for diagnosing and resolving high variability in replicate wells.
Part 3: Troubleshooting Cell-Based Assays (e.g., Cytotoxicity/Antiproliferative Assays)
Thiourea derivatives are frequently evaluated for their anticancer properties, making cell-based cytotoxicity assays (e.g., MTT, XTT, or CellTiter-Glo®) another likely application for this compound.[9]
FAQ 4: My results are inconsistent between experiments performed on different days.
Day-to-day variability can be one of the most challenging issues to resolve as it can stem from multiple subtle factors.
Causality and Resolution:
-
Cellular Health and Passage Number: The physiological state of your cells is paramount. Cells at a very high passage number can exhibit altered morphology, growth rates, and responses to stimuli.
-
Best Practice: Use cells within a consistent and low passage number range for all experiments. Maintain a detailed log of cell passage numbers. Discard cells after a defined number of passages and thaw a fresh vial.
-
-
Inconsistent Cell Seeding: An uneven number of cells seeded per well is a primary source of variability in cell-based assays.
-
Best Practice: Ensure you have a single-cell suspension before seeding by gently pipetting to break up clumps. Count cells accurately using a hemocytometer or an automated cell counter. Mix the cell suspension frequently while seeding the plate to prevent cells from settling.
-
-
Reagent Variability: Batch-to-batch variation in media, serum, or other critical reagents can impact cell growth and drug sensitivity.
-
Best Practice: Whenever possible, purchase a large lot of fetal bovine serum (FBS) and test it for consistency before use in critical experiments. Note the lot numbers of all reagents used for each experiment.
-
Table 1: Key Parameters for Maintaining Consistency in Cell-Based Assays
| Parameter | Recommended Best Practice | Common Pitfall |
| Cell Passage Number | Use cells between passages 5-20 (varies by cell line). | Using cells that have been in continuous culture for months. |
| Cell Seeding Density | Optimize and maintain a consistent seeding density. | Not counting cells accurately; cells settling in the tube during plating. |
| Serum Lot | Test new lots of FBS for growth promotion before use. | Assuming all lots of FBS are identical. |
| Incubation Time | Keep drug exposure and assay incubation times strictly consistent. | Varying incubation times between experiments. |
| Solvent Concentration | Maintain a consistent final DMSO concentration across all wells. | Not accounting for the volume of drug stock added. |
Part 4: The Critical Role of Controls
No bioassay is reliable without proper controls. Inconsistent or unexpected results from your controls are a red flag that the entire experiment may be invalid.
FAQ 5: What controls are essential for my bioassays with this compound?
A well-designed experiment will include multiple controls to validate the results.
Essential Controls:
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Negative Control (Vehicle Control): This contains all components of the assay (cells, enzyme, buffer, etc.) except the test compound. The solvent (e.g., DMSO) is added at the same final concentration used for the test compound. This control defines 0% inhibition or 100% viability.
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Positive Control: This is a known inhibitor (for inhibition assays) or a known cytotoxic agent (for cell viability assays). It is crucial for confirming that the assay is capable of detecting the expected effect.[1] For a urease assay, thiourea or acetohydroxamic acid are common positive controls.[1][5]
-
Blank Control: This contains all assay components except the biological material (e.g., no enzyme or no cells). This helps to determine the background signal of the assay reagents themselves.
Diagram: The Logic of Experimental Controls
Caption: Relationship between experimental and control wells in a typical bioassay setup.
References
- 1. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
Technical Support Center: Enhancing the Stability of 1-(5-Chloro-2-methylphenyl)-2-thiourea Solutions
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for 1-(5-Chloro-2-methylphenyl)-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into maintaining the stability and integrity of this compound in solution. Aryl thioureas are a versatile class of molecules with applications ranging from organic synthesis to medicinal chemistry; however, their utility is often hampered by their inherent instability in solution.[1][2] This resource provides a foundational understanding of the degradation pathways and offers practical, validated protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organosulfur compound featuring a thiourea moiety attached to a substituted phenyl ring. The thiourea functional group (-NH-C(=S)-NH-) is structurally similar to urea, but the replacement of the oxygen atom with a less electronegative sulfur atom makes the molecule susceptible to various degradation pathways, particularly oxidation.[3][4] Instability can lead to the formation of impurities, loss of compound potency, and inconsistent experimental results, making it a critical parameter to control in research and development.
Q2: What are the primary factors that cause the degradation of this compound in solution?
The stability of this compound in solution is primarily influenced by a combination of environmental and chemical factors:
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Oxidation: The thiocarbonyl group (C=S) is readily oxidized, often converting the thiourea into its corresponding urea analog or forming disulfide-linked dimers.[1][3] This is a major degradation pathway.
-
pH: The stability of thiourea compounds can be pH-dependent. Both strongly acidic and alkaline conditions can accelerate hydrolysis or other degradation reactions.[5]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including thermal decomposition.[5][6]
-
Light: Exposure to UV or even ambient light can provide the energy to initiate photodegradation.[5]
-
Solvent Choice: The solvent can play a significant role. Protic solvents may participate in hydrogen bonding and hydrolysis, while the presence of dissolved oxygen in any solvent can promote oxidation.
Q3: What are the common signs of degradation in my solution?
Visual or analytical indicators of degradation include:
-
Color Change: A solution, typically colorless, may develop a yellowish tint.[5]
-
Precipitate Formation: Degradation products may be less soluble than the parent compound, leading to the formation of a precipitate.[5]
-
Inconsistent Analytical Results: The most reliable indicator is a decrease in the peak area of the parent compound and the appearance of new peaks when analyzed by techniques like HPLC.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing the underlying cause and actionable solutions.
Issue 1: My stock solution in DMSO has turned yellow and shows new peaks in the HPLC analysis.
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Probable Cause: This is a classic sign of oxidative degradation. The sulfur atom in the thiourea group is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent and exposure to light.[3][5] The yellowing may indicate the formation of various byproducts.
-
Solution:
-
Prepare Fresh Solutions: It is always best practice to prepare thiourea solutions fresh before use.[5]
-
Use High-Purity, Anhydrous Solvent: Use anhydrous grade DMSO to minimize moisture that could facilitate hydrolysis.
-
Degas the Solvent: Before preparing the solution, sparge the DMSO with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Protect from Light: Store the solution in an amber vial or wrap a clear vial in aluminum foil to protect it from light.[5]
-
Consider Antioxidants: For longer-term storage, the addition of a small amount of an antioxidant may be beneficial, though compatibility must be verified for your specific application.[5]
-
Issue 2: A precipitate has formed in my aqueous working solution.
-
Probable Cause: This can be due to two main reasons:
-
Exceeding Solubility Limits: this compound, like many organic compounds, has limited aqueous solubility. The precipitate may be the compound itself crashing out of solution.
-
Formation of Insoluble Degradants: Degradation products, such as the corresponding urea or other polymeric byproducts, may be significantly less soluble in aqueous media than the parent thiourea.[5]
-
-
Solution:
-
Verify Solubility: Determine the solubility limit of your compound in the specific buffer or medium you are using. You may need to include a small percentage of an organic co-solvent like DMSO or ethanol.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradant. This will confirm the root cause.
-
Control pH: Ensure the pH of your aqueous solution is near neutral and buffered, as significant shifts to acidic or basic pH can accelerate degradation.[5]
-
Prepare Dilutions Immediately Before Use: Avoid storing dilute aqueous solutions. Prepare them fresh from a concentrated, stable stock solution just prior to the experiment.
-
Troubleshooting Summary Table
| Observation | Probable Cause(s) | Recommended Actions |
| Yellowing of solution | Oxidation, Photodegradation[5] | Use degassed solvents, store in amber vials, prepare fresh. |
| Precipitate formation | Exceeded solubility, Insoluble degradation products[5] | Verify solubility, analyze precipitate, control pH, use co-solvents. |
| Inconsistent bioactivity | Degradation leading to lower active concentration | Implement all stability protocols, run a stability study (Protocol 2). |
| Drifting HPLC baseline | Multiple, unstable degradation products | Prepare fresh mobile phase and sample immediately before analysis. |
| Ammonia or sulfur odor | Thermal decomposition or hydrolysis[5] | Store solutions at recommended low temperatures (e.g., 4°C or -20°C). |
Visualizing Degradation & Stability Workflows
Understanding the potential chemical changes and having a logical workflow for troubleshooting are key to successful experimentation.
References
- 1. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. benchchem.com [benchchem.com]
- 6. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
Technisches Support-Zentrum: Protokoll zur Reinigung von 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff
Answering in German. Absolut! Hier ist der technische Leitfaden zur Reinigung von 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff, der speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Verfasst von: Ihrem Senior Application Scientist Team
Einführung
Willkommen im technischen Support-Zentrum, das sich der Reinigung von 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff widmet. Thioharnstoffderivate sind eine entscheidende Klasse von Molekülen in der medizinischen Chemie und der organischen Synthese, die oft als wichtige Bausteine und pharmakologisch aktive Wirkstoffe dienen.[1][2][3] Die Reinheit dieser Verbindungen ist für den Erfolg nachfolgender Experimente, die Genauigkeit biologischer Assays und die Einhaltung regulatorischer Standards von größter Bedeutung.
Dieser Leitfaden bietet detaillierte, schrittweise Protokolle, FAQs und Anleitungen zur Fehlerbehebung, die auf den spezifischen Herausforderungen bei der Isolierung und Reinigung von 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff basieren. Wir erklären die wissenschaftliche Begründung hinter jedem Schritt, um Ihnen zu ermöglichen, fundierte Entscheidungen zu treffen und Ihre Reinigungsprozesse effektiv zu optimieren.
Häufig gestellte Fragen (FAQs)
Hier beantworten wir einige der häufigsten Fragen zur Reinigung von 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff.
F1: Was sind die wahrscheinlichsten Verunreinigungen bei der Synthese von 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff?
A1: Die häufigsten Verunreinigungen hängen von der Synthesemethode ab. Bei der gängigsten Methode, der Reaktion von 5-Chlor-2-methylphenylisothiocyanat mit Ammoniak (oder einer Ammoniakquelle), können die Hauptverunreinigungen sein:
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Nicht umgesetztes Isothiocyanat: Das Ausgangsmaterial kann zurückbleiben, wenn die Reaktion unvollständig ist.
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Symmetrischer Di-substituierter Thioharnstoff: Eine häufige Nebenreaktion beinhaltet die Reaktion des Isothiocyanat-Zwischenprodukts mit dem Ausgangsamin (falls ein primäres Amin anstelle von Ammoniak verwendet wird), was zur Bildung eines symmetrischen N,N'-disubstituierten Thioharnstoffs führt.[4][5]
-
Zersetzungsprodukte: Isothiocyanate können feuchtigkeitsempfindlich sein und sich zersetzen, was zu verschiedenen Nebenprodukten führt.[4]
-
Nebenprodukte aus der Synthese des Isothiocyanats: Wenn das Isothiocyanat in situ hergestellt wird, können Reagenzien oder Nebenprodukte aus diesem Schritt in das Endprodukt übergehen.
F2: Welche sind die primären Methoden zur Reinigung dieses speziellen Thioharnstoffs?
A2: Die beiden zuverlässigsten und am weitesten verbreiteten Methoden zur Reinigung von substituierten Thioharnstoffen wie 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff sind die Umkristallisation und die Säulenchromatographie an Kieselgel.[1][4][5] Die Wahl zwischen diesen Methoden hängt von der Art der Verunreinigungen und der erforderlichen Reinheitsskala ab. Die Umkristallisation ist ideal für die Entfernung geringfügiger Verunreinigungen im größeren Maßstab, während die Säulenchromatographie eine hervorragende Trennung von Verbindungen mit ähnlichen Polaritäten ermöglicht.[6]
F3: Wie kann ich die Reinheit meines Endprodukts am besten beurteilen?
A3: Eine Kombination von analytischen Techniken wird empfohlen, um die Reinheit umfassend zu validieren:
-
Dünnschichtchromatographie (DC): Ein schnelles und kostengünstiges Werkzeug, um die Anzahl der Komponenten in Ihrer Probe zu visualisieren und die vollständige Entfernung von Ausgangsmaterialien zu bestätigen.
-
Kernspinresonanzspektroskopie (¹H-NMR): Bietet detaillierte strukturelle Informationen und kann das Vorhandensein von Verunreinigungen aufdecken, selbst wenn diese auf der DC-Platte zusammenlaufen.
-
Hochleistungsflüssigkeitschromatographie (HPLC): Eine quantitative Methode zur Bestimmung des Reinheitsprozentsatzes.[7][8] Für polare Moleküle wie Thioharnstoff können Reversed-Phase-Säulen (z. B. C18), die für wässrige mobile Phasen ausgelegt sind, oder HILIC-Säulen erforderlich sein, um eine ausreichende Retention zu gewährleisten.[9][10]
-
Schmelzpunktanalyse: Ein reiner kristalliner Feststoff hat einen scharfen, definierten Schmelzpunkt. Verunreinigungen führen typischerweise zu einer Schmelzpunkterniedrigung und einem breiteren Schmelzbereich.
F4: Was sind die typischen physikalischen Eigenschaften von 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff?
A4: Obwohl die genauen Daten für diese spezifische Verbindung möglicherweise nicht allgemein verfügbar sind, können wir basierend auf ähnlichen Strukturen wie Phenylthioharnstoff und anderen substituierten Thioharnstoffen schließen:
-
Aussehen: Typischerweise ein weißer bis cremefarbener kristalliner Feststoff oder ein Pulver.[11][12]
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Löslichkeit: Im Allgemeinen löslich in polaren organischen Lösungsmitteln wie Aceton, Ethanol, Ethylacetat und Dichlormethan.[4][11] Die Löslichkeit in unpolaren Lösungsmitteln wie Hexan ist tendenziell gering, was für die Reinigung nützlich ist. Die Löslichkeit in Wasser ist typischerweise gering.
Detaillierte Reinigungsprotokolle
Protokoll 1: Reinigung durch Umkristallisation
Die Umkristallisation ist eine leistungsstarke Technik zur Reinigung fester Verbindungen, die auf Unterschieden in der Löslichkeit bei verschiedenen Temperaturen beruht. Sie ist besonders effektiv, wenn die Verunreinigungen in deutlich geringeren Konzentrationen als das gewünschte Produkt vorliegen.
Schritt-für-Schritt-Methodik:
-
Lösungsmittelauswahl: Der Schlüssel zu einer erfolgreichen Umkristallisation ist die Wahl eines geeigneten Lösungsmittels. Das ideale Lösungsmittel sollte das Rohprodukt bei erhöhter Temperatur vollständig, bei Raumtemperatur oder darunter jedoch nur schlecht lösen. Führen Sie Kleinversuche mit den in Tabelle 1 aufgeführten Lösungsmitteln durch.
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Auflösung: Geben Sie das rohe 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des gewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren (z. B. auf einer Heizplatte mit Magnetrührer), bis sich der Feststoff vollständig auflöst. Fügen Sie das Lösungsmittel portionsweise hinzu, bis die vollständige Auflösung bei oder nahe dem Siedepunkt erreicht ist.
-
Heißfiltration (Optional): Wenn unlösliche Verunreinigungen vorhanden sind, führen Sie eine Heißfiltration durch einen geriffelten Filter in einen vorgewärmten Kolben durch, um diese Verunreinigungen zu entfernen. Dieser Schritt muss schnell erfolgen, um eine vorzeitige Kristallisation zu vermeiden.
-
Kristallisation: Lassen Sie die heiße, klare Lösung langsam auf Raumtemperatur abkühlen. Eine langsame Abkühlung fördert die Bildung größerer, reinerer Kristalle. Sobald Raumtemperatur erreicht ist, kann der Kolben in ein Eisbad gestellt werden, um die Ausbeute an Kristallen zu maximieren.
-
Isolierung und Trocknung: Sammeln Sie die Kristalle durch Vakuumfiltration (z. B. mit einem Büchnertrichter). Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen. Trocknen Sie die gereinigten Kristalle gründlich im Vakuum, um Restlösungsmittel zu entfernen.
Tabelle 1: Lösungsmittelauswahl für die Umkristallisation von Thioharnstoffderivaten
| Lösungsmittel | Siedepunkt (°C) | Polarität | Hinweise |
| Ethanol | 78 | Polar protisch | Löst viele Thioharnstoffe gut in der Hitze und schlecht in der Kälte; eine häufige erste Wahl.[1] |
| Isopropanol | 82 | Polar protisch | Ähnlich wie Ethanol, kann aber die Löslichkeitseigenschaften leicht verändern.[1] |
| Aceton | 56 | Polar aprotisch | Ein starkes Lösungsmittel; kann für sehr reine Produkte verwendet werden, die in Alkoholen zu löslich sind.[4] |
| Ethylacetat | 77 | Mäßig polar | Oft in Kombination mit einem unpolaren Lösungsmittel wie Hexan verwendet. |
| Toluol | 111 | Unpolar | Nützlich, wenn das Produkt weniger polar ist; kann Verunreinigungen entfernen, die in polaren Lösungsmitteln löslich sind. |
| Ethylacetat/Hexan | Variabel | Einstellbar | Ein gängiges Lösungsmittelsystem. Lösen Sie das Produkt in einer minimalen Menge heißem Ethylacetat und fügen Sie Hexan hinzu, bis eine Trübung auftritt. Erhitzen Sie erneut, bis die Lösung klar ist, und lassen Sie sie dann abkühlen. |
Protokoll 2: Reinigung durch Kieselgel-Säulenchromatographie
Die Säulenchromatographie ist eine vielseitige Technik zur Trennung von Verbindungen basierend auf ihrer unterschiedlichen Adsorption an einer stationären Phase (Kieselgel) und ihrer Löslichkeit in einer mobilen Phase (Laufmittel).
Schritt-für-Schritt-Methodik:
-
Auswahl der mobilen Phase: Bestimmen Sie ein geeignetes Laufmittelsystem mithilfe der Dünnschichtchromatographie (DC). Das Ziel ist ein Retentionsfaktor (Rf-Wert) von ~0,25-0,35 für 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff, um eine gute Trennung von Verunreinigungen zu gewährleisten. Gängige Systeme sind in Tabelle 2 aufgeführt.
-
Vorbereitung der Säule: Packen Sie eine Glassäule geeigneter Größe mit einer Aufschlämmung aus Kieselgel in der mobilen Phase. Stellen Sie sicher, dass das Kieselgelbett gleichmäßig und frei von Rissen oder Luftblasen ist.
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Probenbeladung: Lösen Sie das Rohprodukt in einer minimalen Menge des Laufmittels oder eines stärkeren polaren Lösungsmittels (wie Dichlormethan). Alternativ können Sie das Produkt auf eine kleine Menge Kieselgel aufziehen ("Trockenbeladung"), das Lösungsmittel verdampfen und das trockene Pulver auf die Säule geben. Die Trockenbeladung führt oft zu einer besseren Auflösung.
-
Elution: Geben Sie die mobile Phase vorsichtig auf die Säule und beginnen Sie mit dem Sammeln von Fraktionen. Halten Sie einen konstanten Fluss aufrecht. Der Fortschritt der Trennung kann durch die Überwachung der Fraktionen mittels DC verfolgt werden.
-
Isolierung des Produkts: Kombinieren Sie die reinen Fraktionen (wie durch DC bestimmt), und entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer, um das gereinigte Produkt zu erhalten.
Tabelle 2: Gängige Laufmittelsysteme für die Säulenchromatographie von Thioharnstoffderivaten
| Laufmittelsystem (v/v) | Polarität | Hinweise |
| Hexan / Ethylacetat | Einstellbar | Ein ausgezeichnetes Ausgangssystem. Beginnen Sie mit einem niedrigen Verhältnis von Ethylacetat (z. B. 9:1) und erhöhen Sie die Polarität schrittweise. |
| Dichlormethan (DCM) | Mäßig polar | Kann allein für weniger polare Verbindungen oder in Kombination mit Methanol für polarere Verbindungen verwendet werden. |
| DCM / Methanol | Einstellbar (hoch) | Nützlich zur Elution polarerer Thioharnstoffe. Ein geringer Prozentsatz an Methanol (1-5 %) erhöht die Polarität des Laufmittels erheblich.[6] |
| Toluol / Aceton | Einstellbar | Eine alternative Option zu chlorierten Lösungsmitteln. |
Anleitung zur Fehlerbehebung
Hier finden Sie Lösungen für häufige Probleme, die während des Reinigungsprozesses auftreten können.
F: Mein Produkt will einfach nicht aus der Umkristallisationslösung auskristallisieren, selbst nach dem Kühlen im Eisbad.
A: Dieses Problem tritt auf, wenn die Lösung nicht übersättigt ist.
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Mögliche Ursache 1: Zu viel Lösungsmittel wurde verwendet.
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Lösung: Verdampfen Sie einen Teil des Lösungsmittels vorsichtig (z. B. mit einem leichten Stickstoffstrom oder auf einem Rotationsverdampfer), um die Konzentration des Produkts zu erhöhen, und versuchen Sie erneut, es abzukühlen.
-
-
Mögliche Ursache 2: Das Produkt ist in dem gewählten Lösungsmittel bei kalten Temperaturen zu löslich.
-
Lösung: Fügen Sie langsam ein "Anti-Lösungsmittel" hinzu – ein Lösungsmittel, in dem Ihr Produkt unlöslich ist, das aber mit dem Umkristallisationslösungsmittel mischbar ist (z. B. Wasser zu Ethanol oder Hexan zu Ethylacetat). Fügen Sie es tropfenweise hinzu, bis eine anhaltende Trübung auftritt, erhitzen Sie dann leicht, bis die Lösung wieder klar ist, und lassen Sie sie erneut abkühlen.
-
-
Mögliche Ursache 3: Es fehlen Keimbildungsstellen.
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Lösung: Versuchen Sie, die Innenseite des Kolbens an der Oberfläche der Lösung mit einem Glasstab zu kratzen. Die winzigen Glassplitter können als Keimbildungsstellen dienen. Alternativ können Sie einen kleinen Kristall des reinen Produkts ("Impfkristall") hinzufügen, falls vorhanden.
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F: Nach der Reinigung (entweder durch Säulenchromatographie oder Umkristallisation) erhalte ich ein Öl anstelle eines Feststoffs. Was ist schiefgelaufen?
A: Das "Ölen" tritt auf, wenn der Schmelzpunkt des gelösten Stoffes unter der Temperatur der Lösung liegt oder wenn Verunreinigungen den Gefrierpunkt erheblich senken.
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Mögliche Ursache 1: Restliches Lösungsmittel.
-
Lösung: Stellen Sie sicher, dass Ihr Produkt vollständig trocken ist. Trocknen Sie die Probe mehrere Stunden lang unter Hochvakuum, eventuell bei leicht erhöhter Temperatur (sofern das Produkt thermisch stabil ist).
-
-
Mögliche Ursache 2: Anwesenheit von Verunreinigungen.
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Lösung: Das Öl kann eine verunreinigte Form Ihres Produkts sein. Versuchen Sie, das Öl in einer minimalen Menge eines geeigneten Lösungsmittels (wie Diethylether oder Dichlormethan) aufzulösen und dann ein Anti-Lösungsmittel (wie Hexan) langsam hinzuzufügen, um eine Ausfällung zu induzieren. Es kann eine erneute chromatographische Reinigung erforderlich sein.[13]
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F: Meine Säulenchromatographie führt zu einer schlechten Trennung, und die DC zeigt, dass die Verunreinigungen mit meinem Produkt eluieren.
A: Eine schlechte Auflösung ist ein häufiges Problem in der Chromatographie.
-
Mögliche Ursache 1: Falsche mobile Phase.
-
Lösung: Die Polarität Ihres Laufmittels ist wahrscheinlich zu hoch, was dazu führt, dass alle Verbindungen schnell und ohne ausreichende Interaktion mit dem Kieselgel eluieren. Entwickeln Sie Ihr Laufmittelsystem mit DC neu und streben Sie einen niedrigeren Rf-Wert (0,2-0,3) an. Ein weniger polares Laufmittel erhöht die Retentionszeit auf der Säule und verbessert die Trennung.
-
-
Mögliche Ursache 2: Überladung der Säule.
-
Lösung: Die Menge des Rohmaterials übersteigt die Kapazität der Säule. Als allgemeine Regel gilt, dass das Verhältnis von Kieselgel zu Rohprodukt (nach Gewicht) mindestens 30:1 bis 50:1 betragen sollte, um eine gute Trennung zu erreichen. Verwenden Sie eine größere Säule oder reinigen Sie das Material in mehreren Chargen.
-
-
Mögliche Ursache 3: Schlechte Packung der Säule oder ungleichmäßige Beladung.
-
Lösung: Risse oder Kanäle im Kieselgelbett führen zu ungleichmäßigem Fluss und schlechter Trennung. Packen Sie die Säule neu. Verwenden Sie für eine schärfere Trennung die Trockenbeladungsmethode, anstatt die Probe in flüssiger Form aufzutragen.
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F: Meine Endausbeute nach der Reinigung ist extrem niedrig.
A: Produktverluste während der Aufarbeitung und Reinigung sind unvermeidlich, können aber minimiert werden.[5]
-
Mögliche Ursache 1: Produktverlust während der Umkristallisation.
-
Lösung: Möglicherweise ist Ihr Produkt im kalten Umkristallisationslösungsmittel noch mäßig löslich. Stellen Sie sicher, dass Sie die Lösung gründlich abkühlen (Eisbad) und die Waschschritte mit einem Minimum an eiskaltem Lösungsmittel durchführen. Sie können versuchen, das Filtrat zu konzentrieren, um eine zweite, möglicherweise weniger reine Charge Kristalle zu gewinnen.
-
-
Mögliche Ursache 2: Produktverlust während der Chromatographie.
-
Lösung: Das Produkt könnte irreversibel am Kieselgel adsorbieren, insbesondere wenn es sehr polar ist. Die Zugabe einer sehr geringen Menge eines Modifikators wie Triethylamin (0,1-1 %) zur mobilen Phase kann helfen, das "Tailing" auf der Säule zu reduzieren und die Rückgewinnung von basischen Verbindungen wie Thioharnstoffen zu verbessern. Überwachen Sie alle Fraktionen sorgfältig mit DC, um sicherzustellen, dass Sie kein Produkt verwerfen.
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Visualisierung des Reinigungs-Workflows
Das folgende Diagramm skizziert den logischen Arbeitsablauf zur Auswahl einer geeigneten Reinigungsmethode für 1-(5-Chlor-2-methylphenyl)-2-thioharnstoff.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 9. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. hplc of thiourea - Chromatography Forum [chromforum.org]
- 11. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Bacterial Resistance to 1-(5-Chloro-2-methylphenyl)-2-thiourea
Prepared by the Senior Application Scientist Team Last Updated: January 2, 2026
Welcome to the technical support center for investigating bacterial resistance to the novel thiourea derivative, 1-(5-Chloro-2-methylphenyl)-2-thiourea (hereafter referred to as CPTU). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and systematically characterize resistance mechanisms. Our approach integrates foundational theory with practical, field-tested protocols to ensure the integrity and reproducibility of your results.
Section 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial questions and issues encountered when working with CPTU, starting with its mechanism and basic susceptibility testing.
Q1: What is the proposed antibacterial mechanism of action for CPTU, and how does this inform potential resistance pathways?
A1: While the precise molecular target of every novel compound requires specific validation, the mechanism of CPTU can be inferred from extensive research on the thiourea pharmacophore. Thiourea derivatives are known to possess a wide range of biological activities.[1] Their antibacterial action is frequently attributed to the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are critical for DNA replication.[2][3] The presence of electron-withdrawing groups, such as the chloro-substituent on the phenyl ring in CPTU, is often correlated with enhanced antibacterial activity.[2][4]
Understanding this proposed mechanism is crucial because it immediately suggests two primary avenues for resistance development:
-
Target Site Modification: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) or topoisomerase IV (parC, parE) can alter the enzyme's structure, preventing CPTU from binding effectively.[5][6]
-
Reduced Intracellular Concentration: Bacteria can prevent the compound from reaching its target. This is primarily achieved by overexpressing efflux pumps , which actively expel a broad range of substrates, including antibiotics, from the cell.[7][8][9]
A third, less common mechanism could involve enzymatic degradation of the compound, though this is highly specific to the bacterial species and compound structure.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 1-(5-Chloro-2-methylphenyl)-2-thiourea and Other Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of cytotoxic activities against various cancer cell lines.[1][2] Their versatile scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological properties. This guide provides an in-depth, objective comparison of the cytotoxic performance of 1-(5-Chloro-2-methylphenyl)-2-thiourea and its analogues against other thiourea derivatives, supported by experimental data and detailed methodologies.
The Cytotoxic Potential of this compound: An Indirect Assessment
Direct experimental cytotoxicity data, specifically the half-maximal inhibitory concentration (IC50), for this compound is not extensively reported in publicly available literature. However, a study on a series of 1,3-disubstituted thiourea derivatives provides valuable insights through a closely related analogue: 1-(5-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea .[3][4]
In a comparative study against a panel of human cancer cell lines, this derivative demonstrated moderate cytotoxic activity.[3] The impact of the terminal benzene moiety functionalities on cytotoxicity was ranked as follows, from lowest to highest: 4-bromo- < 2-(trifluoromethyl)- < 2-methyl-5-chloro- < 4-cyano- < 2-methyl-3-chloro- < 2,3-dichloro- << 2,4-dichloro- < 4-chloro- < 3-chloro-4-fluoro- < 4-(trifluoromethyl)- < 3,4-dichloro-.[3] This suggests that while the 5-chloro-2-methylphenyl substitution contributes to cytotoxicity, other substitutions can lead to more potent compounds. For instance, derivatives with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM.[3]
Comparative Cytotoxicity of Thiourea Derivatives: A Tabular Overview
The following table summarizes the cytotoxic activity (IC50 in µM) of various thiourea derivatives against several human cancer cell lines, providing a basis for comparison.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(5-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 12.7 ± 1.53 | [3] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 1.5 - 8.9 | [3] |
| 1-(4-trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 1.5 - 8.9 | [3] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (Leukemia) | 1.62 | [5] |
| Doxorubicin (Reference Drug) | HCT116 (Colon) | 8.29 | |
| Doxorubicin (Reference Drug) | HepG2 (Liver) | 7.46 | |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 4.56 |
Understanding the Mechanism of Action: Key Signaling Pathways
Thiourea derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis and inhibiting key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2).[3][6]
Induction of Apoptosis
Many thiourea derivatives have been shown to be potent inducers of apoptosis, or programmed cell death, in cancer cells.[3][7] This is a critical mechanism for eliminating malignant cells. The intrinsic apoptotic pathway is often implicated.
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[6] Certain thiourea derivatives have been identified as potent COX-2 inhibitors.[6][8]
Experimental Protocols for Cytotoxicity Assessment
The following are standardized protocols for two of the most common colorimetric assays used to determine cytotoxicity: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion and Future Directions
While direct cytotoxic data for this compound remains elusive, the analysis of its close analogue and other derivatives provides a strong foundation for understanding its potential as an anticancer agent. The structure-activity relationship data clearly indicates that substitutions on the phenyl rings play a critical role in determining the cytotoxic potency. The induction of apoptosis and inhibition of COX-2 are key mechanisms that warrant further investigation for this class of compounds. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate the cytotoxicity of novel thiourea derivatives and contribute to the growing body of knowledge in this exciting area of drug discovery. Future research should focus on synthesizing and testing this compound directly to ascertain its specific cytotoxic profile and to further refine the structure-activity relationships of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Antimicrobial Efficacy of 1-(5-Chloro-2-methylphenyl)-2-thiourea and Standard Antibiotics
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a specific thiourea derivative, 1-(5-Chloro-2-methylphenyl)-2-thiourea , in comparison to established standard antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the requisite experimental protocols, data interpretation, and the underlying scientific principles for a robust comparative analysis. While specific experimental data for this compound is not yet publicly available, this guide will utilize illustrative data from closely related thiourea derivatives to demonstrate the application of these methodologies.
Introduction: The Rationale for Investigating Thiourea Derivatives
Thiourea derivatives are a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. Their structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[3][4] The antimicrobial potential of thiourea derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms.[1][3] The presence of a chloro- and methyl-substituted phenyl ring in this compound suggests lipophilic properties that may facilitate its transport across microbial cell membranes.
Methodologies for Antimicrobial Susceptibility Testing
To objectively compare the antimicrobial efficacy of this compound with standard antibiotics, standardized antimicrobial susceptibility testing (AST) methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these procedures to ensure reproducibility and accuracy.[5][6][7][8]
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[9] It is a widely used, cost-effective, and reliable method for preliminary screening.
2.1.1. Experimental Protocol
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a pure, overnight culture in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar (MHA) plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of this compound and standard antibiotics are placed on the surface of the inoculated MHA plate using sterile forceps. The disks should be pressed gently to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35 ± 2°C for 16-20 hours.[10]
-
Measurement and Interpretation of Zones of Inhibition: Following incubation, the diameter of the zone of no growth around each disk is measured in millimeters. The size of the zone is then compared to established interpretive charts from CLSI or EUCAST to categorize the organism as susceptible, intermediate, or resistant to the tested agent.[6][8]
2.1.2. Causality Behind Experimental Choices
-
Mueller-Hinton Agar: MHA is the recommended medium for routine susceptibility testing because of its reproducibility, low concentration of inhibitors of common antimicrobial agents, and support for the growth of most common pathogens.
-
0.5 McFarland Standard: Standardization of the inoculum density is critical. A lighter inoculum may result in falsely large zones of inhibition, while a heavier inoculum can lead to smaller zones and an erroneous classification of resistance.
-
Incubation Conditions: The specified temperature and duration of incubation are optimal for the growth of most bacterial pathogens and allow for sufficient diffusion of the antimicrobial agent.
2.1.3. Visualization of the Kirby-Bauer Workflow
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][12]
2.2.1. Experimental Protocol
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and standard antibiotics is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the Kirby-Bauer method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only) are also included. The plate is then incubated at 35 ± 2°C for 16-20 hours.[11][14]
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[15]
2.2.2. Causality Behind Experimental Choices
-
Serial Two-Fold Dilutions: This method allows for the determination of a precise concentration range of the antimicrobial agent that is effective against the test organism.
-
Standardized Inoculum: As with the disk diffusion method, a standardized inoculum is crucial for accurate and reproducible MIC results.
-
Growth and Sterility Controls: These controls are essential to ensure that the bacteria are viable and that the broth is not contaminated, respectively.
2.2.3. Visualization of the Broth Microdilution Workflow
Caption: Workflow for Broth Microdilution MIC Determination.
Minimum Bactericidal Concentration (MBC) Determination
The minimum bactericidal concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This assay is a crucial next step after determining the MIC to understand whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
2.3.1. Experimental Protocol
-
Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (the MIC well and wells with higher concentrations) in the broth microdilution plate.[14]
-
Plating on Agar: The aliquots are plated onto fresh, antibiotic-free MHA plates.
-
Incubation: The MHA plates are incubated at 35 ± 2°C for 18-24 hours.[14]
-
MBC Determination: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[13]
Comparative Data Presentation
The following tables present illustrative data comparing the antimicrobial efficacy of a hypothetical thiourea derivative, "Compound X" (representing this compound), with standard antibiotics against common Gram-positive and Gram-negative bacteria. This data is based on published results for structurally similar thiourea derivatives and is for demonstrative purposes only.[1][17][18][19][20]
Illustrative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Compound X (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 |
| Methicillin-resistantS. aureus (MRSA) | 16 | >32 | 2 |
| Bacillus subtilis (ATCC 6633) | 4 | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | 64 | 0.015 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 0.5 | N/A |
Illustrative Zone of Inhibition Data (Disk Diffusion)
| Microorganism | Compound X (30 µg disk) (mm) | Ciprofloxacin (5 µg disk) (mm) | Vancomycin (30 µg disk) (mm) |
| Staphylococcus aureus (ATCC 29213) | 18 | 25 | 17 |
| Methicillin-resistantS. aureus (MRSA) | 14 | ≤15 (Resistant) | 16 |
| Bacillus subtilis (ATCC 6633) | 22 | 30 | 20 |
| Escherichia coli (ATCC 25922) | 12 | 32 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | 28 | N/A |
Potential Mechanism of Action of Thiourea Derivatives
The precise mechanism of action of this compound would require dedicated investigation. However, studies on other thiourea derivatives suggest several potential targets within microbial cells:
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit essential enzymes involved in microbial metabolism and cell wall synthesis.[21] The sulfur and nitrogen atoms in the thiourea moiety can act as chelation sites for metal ions that are crucial for enzyme function.
-
Disruption of Cellular Homeostasis: Some thiourea derivatives have been found to disrupt the NAD+/NADH homeostasis within bacterial cells, leading to metabolic collapse and cell death.[1]
-
Cell Membrane Damage: The lipophilic nature of many thiourea derivatives may allow them to intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and some heterocyclic compounds containing a thiourea moiety have been shown to inhibit their function.[22]
Conclusion and Future Directions
This guide provides a standardized framework for the comprehensive evaluation of the antimicrobial efficacy of this compound in comparison to standard antibiotics. The detailed protocols for disk diffusion, MIC, and MBC determination, grounded in CLSI and EUCAST guidelines, ensure the generation of reliable and reproducible data.
While the illustrative data suggests that thiourea derivatives may exhibit significant activity, particularly against Gram-positive bacteria, further experimental validation is imperative. Future research should focus on:
-
Definitive Antimicrobial Susceptibility Testing: Performing the described assays to determine the actual MIC and MBC values for this compound against a broad panel of clinically relevant microorganisms.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of this compound to understand its mode of antimicrobial activity.
-
Toxicity and Pharmacokinetic Profiling: Assessing the safety and in vivo behavior of the compound to determine its potential as a therapeutic agent.
The continued investigation of novel chemical entities like this compound is a critical component of the global effort to combat the growing threat of antimicrobial resistance.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. iacld.com [iacld.com]
- 7. darvashco.com [darvashco.com]
- 8. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. protocols.io [protocols.io]
- 12. EUCAST: MIC Determination [eucast.org]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. benchchem.com [benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benthamscience.com [benthamscience.com]
- 20. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
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- 22. nanobioletters.com [nanobioletters.com]
The Structural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 1-(5-Chloro-2-methylphenyl)-2-thiourea Analogs
In the landscape of medicinal chemistry, the thiourea scaffold stands as a privileged structure, a versatile backbone for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] This guide delves into the critical structure-activity relationships (SAR) of a specific class of these compounds: 1-(5-Chloro-2-methylphenyl)-2-thiourea analogs. By systematically exploring the impact of structural modifications on biological efficacy, we aim to provide a predictive framework for the rational design of more potent and selective drug candidates.
The core structure, this compound, presents several key positions for chemical modification, primarily on the second phenyl ring and the thiourea linker itself. Understanding how substitutions at these sites influence activity is paramount for optimizing therapeutic potential. This guide will synthesize findings from analogous thiourea derivatives to build a comprehensive SAR profile, supported by experimental data and methodologies.
I. The Thiourea Core: A Hub of Biological Activity
The thiourea moiety (-NH-C(S)-NH-) is not merely a linker but an active participant in molecular interactions. The presence of the C=S (thiocarbonyl) and two N-H groups allows for the formation of crucial hydrogen bonds with biological targets, often contributing to the inhibition of enzymes essential for pathogen or cancer cell survival.[4] Numerous studies have highlighted that thiourea derivatives often exhibit superior biological activity compared to their urea analogs, underscoring the significance of the sulfur atom in their mechanism of action.[5]
II. Deciphering the Structure-Activity Relationship
To elucidate the SAR of this compound analogs, we will dissect the molecule into two key regions for modification: the N'-phenyl ring and the thiourea linker.
A. The Influence of Substituents on the N'-Phenyl Ring
The nature and position of substituents on the second phenyl ring (N'-phenyl) dramatically impact the biological activity of diarylthiourea compounds. This is largely attributed to the modulation of electronic and lipophilic properties.
1. Electronic Effects: The Role of Electron-Withdrawing and Donating Groups
A recurring theme in the SAR of thiourea derivatives is the enhanced activity associated with electron-withdrawing groups (EWGs) on the phenyl ring.[5][6] Halogens (F, Cl, Br), nitro groups (-NO2), and trifluoromethyl groups (-CF3) have been shown to increase the anticancer and antimicrobial potency of these compounds.[7][8] This enhancement is often attributed to an increase in the acidity of the N-H protons, leading to stronger hydrogen bonding with target receptors. Furthermore, EWGs can influence the overall electronic distribution of the molecule, potentially improving its interaction with enzymatic active sites.[4]
Conversely, the presence of electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) can have a variable effect. While in some cases they may decrease activity, certain studies have shown that a combination of EDGs and EWGs on the same molecule can lead to potent compounds due to a balance of electronic and steric properties.[4]
2. Lipophilicity and Steric Factors
The lipophilicity of the molecule, often influenced by the substituents on the phenyl ring, plays a crucial role in its ability to cross cell membranes and reach its intracellular target. Halogenation, for instance, not only provides a favorable electronic effect but also increases lipophilicity. However, an optimal level of lipophilicity is required, as excessively greasy molecules may exhibit poor solubility and bioavailability.
Steric hindrance is another critical factor. Bulky substituents can either enhance activity by promoting a specific, active conformation or decrease it by preventing the molecule from fitting into the binding pocket of its target. The position of the substituent (ortho, meta, or para) is therefore of utmost importance. For instance, para-substitution is often favored as it minimizes steric clashes while maximizing electronic effects.[6]
III. Comparative Analysis of Biological Activity
To illustrate the SAR principles discussed, the following table summarizes the biological activities of various substituted thiourea analogs, drawing data from studies on similar compound series.
| Compound Analog | Substituent on N'-Phenyl Ring | Biological Activity (Example) | Key Observation | Reference |
| Analog 1 | 4-Nitro (EWG) | High anticancer activity | Potent inhibition of cancer cell lines like MCF-7.[9] | [9] |
| Analog 2 | 3,5-bis(Trifluoromethyl) (EWG) | Potent anticancer activity against MOLT-3 | Strong electron-withdrawing effect enhances cytotoxicity.[8] | [8] |
| Analog 3 | 4-Fluoro (EWG) | Enhanced cytotoxic properties | Combination of electronic and lipophilic effects.[4] | [4] |
| Analog 4 | 4-Methoxy (EDG) | Moderate to low activity | Electron-donating nature may reduce binding affinity in some cases. | [4] |
| Analog 5 | Unsubstituted | Baseline activity | Serves as a reference for evaluating substituent effects. | General Observation |
IV. Experimental Protocols for Evaluation
The determination of the biological activity of these analogs relies on standardized and reproducible experimental protocols.
A. In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The thiourea analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic activity of thiourea analogs.
B. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Microorganism Culture: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).[3]
-
Serial Dilutions: The thiourea analogs are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microbe without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[11]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiourea analogs.
V. Mechanistic Insights and Future Directions
The biological activity of thiourea derivatives is often linked to their ability to inhibit key enzymes. For instance, many thiourea-based anticancer agents act as inhibitors of protein tyrosine kinases (PTKs), which are crucial for cancer cell signaling and proliferation.[2] In the context of antimicrobial activity, they can disrupt bacterial metabolism or interfere with essential enzymes like DNA gyrase.[12]
The logical relationship for designing potent this compound analogs can be summarized as follows:
Caption: Logical relationship for the design of potent this compound analogs.
Future research should focus on synthesizing a library of this compound analogs with systematic variations on the N'-phenyl ring. This would allow for a direct and precise determination of the SAR for this specific scaffold. Furthermore, mechanistic studies, including enzyme inhibition assays and molecular docking, would provide deeper insights into their mode of action and pave the way for the development of highly effective and selective therapeutic agents.
VI. References
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Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. 9
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Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. 1
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. 5
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Request PDF. 2
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. 7
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RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. 4
-
Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed. 10
-
Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PubMed. 6
-
Synthesis, Characterization, and Biological Evaluation of Bis(Aroyl Thiourea) Derivatives: Insights into Their Potential Applications through DFT Analysis. Taylor & Francis Online. 13
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. 14
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Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen. PubMed. 15
-
Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PMC - PubMed Central. 8
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N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega. 16
-
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI. 17
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. 3
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. PubMed Central. 18
-
Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. J-Stage. 19
-
Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Bentham Science. 20
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. PMC - NIH. 21
-
Synthesis , Characterization and Evaluation of Antibacterial Activity of a New Phenylmethylidene Thiourea Derivative and Its Copper ( Ii ) Complex 1. Semantic Scholar. 22
-
Minimum inhibitory concentration (MIC) of the selected compounds against microbial strains (lg/ml). ResearchGate. 23
-
Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. 11
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. 12
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. 24
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. 25
-
Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. PubMed. 26
-
Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. PMC - NIH. 27
-
N'-(5-chloro-2-methylphenyl)-N-cyclopentyl-N-(thien-2-ylmethyl)thiourea. PubChem. 28
References
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- 9. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of 1-(5-Chloro-2-methylphenyl)-2-thiourea and Other Urease Inhibitors: A Guide for Researchers
In the landscape of drug discovery and agricultural science, the inhibition of urease stands as a critical target. This enzyme, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, a process central to the pathogenesis of various human diseases and significant nitrogen loss in agriculture.[] The bacterium Helicobacter pylori, a primary cause of peptic ulcers and gastric cancer, relies on urease to survive the acidic environment of the stomach.[][2] Consequently, the development of potent and safe urease inhibitors is an area of intense research.
This guide provides a comprehensive comparative study of 1-(5-Chloro-2-methylphenyl)-2-thiourea, a promising thiourea derivative, alongside other prominent urease inhibitors. We will delve into their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their evaluation, offering insights for researchers, scientists, and drug development professionals.
The Rise of Thiourea Derivatives: A Focus on this compound
Thiourea and its derivatives have emerged as a significant class of urease inhibitors, largely due to their structural resemblance to urea, the natural substrate of the enzyme.[2][3] This structural analogy allows them to act as competitive inhibitors, binding to the active site of urease and preventing the hydrolysis of urea.
Recent studies have highlighted the potent inhibitory activity of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids. Within this class, compounds bearing the this compound scaffold have demonstrated exceptional efficacy. For instance, a study on a series of these hybrids reported IC50 values in the sub-micromolar range, significantly more potent than the standard inhibitor, thiourea.[4] The presence of the chloro and methyl groups on the phenyl ring appears to play a crucial role in enhancing the inhibitory potential, likely through favorable interactions within the enzyme's active site.
A Comparative Look at Urease Inhibitors
To provide a clearer perspective on the potency of this compound and its analogs, it is essential to compare their performance with other well-established urease inhibitors.
Acetohydroxamic Acid (AHA)
Acetohydroxamic acid (AHA) is a well-known urease inhibitor and is clinically used for the treatment of urinary tract infections caused by urea-splitting bacteria.[5] Its mechanism of action involves the chelation of the nickel ions in the active site of urease, thereby inactivating the enzyme.[6] While effective, the clinical use of AHA is sometimes limited by side effects, including hematological and neurological toxicities.
Hydroxyurea
Hydroxyurea, another structural analog of urea, also exhibits urease inhibitory activity.[7] However, its potency is generally lower than that of AHA and many thiourea derivatives. Hydroxyurea is also a non-specific inhibitor and can affect other enzymes in the body.
Phosphoramide Derivatives
Phosphoramide compounds represent another class of potent urease inhibitors.[8] Their mechanism involves the formation of a stable complex with the nickel ions in the urease active site. Some phosphoramide derivatives have shown very low IC50 values.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The table below summarizes the IC50 values for this compound and other selected urease inhibitors against Jack Bean Urease, a commonly used model enzyme.
| Inhibitor | IC50 (µM) | Reference(s) |
| This compound Hybrid (Compound 4i) | 0.0019 ± 0.0011 | [4] |
| Thiourea (Standard) | 4.7455 ± 0.0545 | [4] |
| Acetohydroxamic Acid (AHA) | ~27.0 - 100 | [2][9] |
| Hydroxyurea | ~100 | [10] |
| Nitro-substituted Arylthiourea (LaSMMed 124) | 464 | [11] |
| Cefadroxil | 21.35 ± 0.54 | [12] |
| Levofloxacin | 7.24 ± 0.29 | [12] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the urease enzyme.
Understanding the Mechanism of Inhibition: A Deeper Dive
The efficacy of a urease inhibitor is intrinsically linked to its mechanism of action at the molecular level. Molecular docking studies have provided valuable insights into how these compounds interact with the urease active site.
Thiourea Derivatives
Thiourea derivatives, including this compound, are believed to inhibit urease by coordinating with the two nickel ions (Ni1 and Ni2) in the enzyme's active site through their sulfur and nitrogen atoms. This interaction blocks the binding of urea and prevents its hydrolysis. The substituents on the phenyl ring can further stabilize this interaction through hydrogen bonding and hydrophobic interactions with surrounding amino acid residues.
Diagram: Urease Inhibition by a Thiourea Derivative
References
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 6. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 7. Acetohydroxamic acid | 546-88-3 | FA10797 | Biosynth [biosynth.com]
- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. benchchem.com [benchchem.com]
Validating the Anticancer Potential of 1-(5-Chloro-2-methylphenyl)-2-thiourea: A Comparative Guide for Preclinical Evaluation
In the landscape of contemporary oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for the preclinical validation of a novel thiourea derivative, 1-(5-Chloro-2-methylphenyl)-2-thiourea . Due to the absence of specific published data for this compound, this document will serve as a comparative guide, utilizing data from structurally related and well-characterized thiourea analogs to illustrate the experimental workflow and data interpretation necessary for its evaluation. This approach offers a robust template for researchers, scientists, and drug development professionals to assess the potential of new chemical entities in this class.
The rationale for investigating thiourea derivatives stems from their structural versatility and their ability to interact with various biological targets.[2] The core thiourea scaffold (S=C(NH)₂) can be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological activity. The presence of hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) facilitates interactions with enzymatic active sites and other biological macromolecules.[3]
Comparative Cytotoxicity Profiling
The initial step in evaluating a novel anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines representing different tumor types. This provides insights into the compound's potency and spectrum of activity. For the purpose of this guide, we will compare the hypothetical activity of this compound with established thiourea derivatives and a standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Thiourea Derivatives Across Various Cancer Cell Lines
| Compound/Drug | Lung (A549) | Liver (HepG2) | Breast (MCF-7) | Colon (HCT116) | Prostate (PC3) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Compound A (Example Derivative 1) | 5.8 | 7.2 | 9.5 | 4.1 | 12.3 |
| Compound B (Example Derivative 2) | 2.1 | 3.5 | 4.2 | 1.8 | 6.7 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 0.9 | 1.5 |
TBD: To Be Determined through experimental validation. Data for Compounds A and B are representative values from literature on similar thiourea derivatives for illustrative purposes.
The data presented in Table 1 would be generated using a standardized cytotoxicity assay, such as the MTT assay. A lower IC50 value indicates greater potency. The inclusion of a diverse panel of cell lines is crucial to identify potential tissue-specific activity.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the IC50 values of a test compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Delving into the Mechanism of Action: Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[4] Investigating whether this compound triggers apoptosis is a critical next step.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) would indicate that this compound induces apoptosis.
Visualization of the Apoptotic Pathway
The induction of apoptosis can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many thiourea derivatives have been shown to modulate the expression of key apoptotic proteins.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Investigating Cell Cycle Perturbations
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and incubate with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with cell cycle progression.
Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis.
Conclusion and Future Directions
This guide provides a foundational framework for the initial preclinical evaluation of this compound. A comprehensive assessment of its cytotoxic profile, coupled with mechanistic studies on apoptosis induction and cell cycle arrest, will provide a clear indication of its potential as an anticancer agent.
Positive results from these in vitro studies would warrant further investigation, including:
-
Target Identification: Elucidating the specific molecular targets of the compound (e.g., kinases, tubulin).
-
In vivo Efficacy: Evaluating the antitumor activity in animal models.
-
Pharmacokinetic and Toxicological Studies: Assessing the drug's absorption, distribution, metabolism, excretion, and safety profile.
The systematic approach outlined in this guide, leveraging comparative data from known thiourea derivatives, will enable a thorough and scientifically rigorous validation of this compound, paving the way for its potential development as a novel cancer therapeutic.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(5-Chloro-2-methylphenyl)-2-thiourea
An expert comparison guide on the cross-validation of analytical methods for 1-(5-Chloro-2-methylphenyl)-2-thiourea, designed for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis, comparing High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, complete with supporting experimental protocols and data.
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a novel compound such as this compound, establishing and validating robust analytical methods is a foundational requirement. This guide provides a detailed comparative analysis and cross-validation protocol for two commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Our focus is not merely on the procedural steps but on the rationale behind the experimental design, ensuring a self-validating and trustworthy analytical framework.
The Analyte: this compound
This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted phenyl ring and a thiourea moiety, suggests the presence of a chromophore, making it amenable to analysis by UV-based detection methods.
Figure 1: Chemical Structure of this compound
Selection of Analytical Methods
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, we will compare a separative technique (HPLC) with a non-separative technique (UV-Vis Spectrophotometry).
-
High-Performance Liquid Chromatography (HPLC): This method is chosen for its high resolving power, making it ideal for separating the analyte from potential impurities, degradation products, and excipients in a formulation. It offers both qualitative and quantitative analysis with high precision and accuracy.
-
UV-Vis Spectrophotometry: This technique is selected for its simplicity, cost-effectiveness, and speed. It is a valuable tool for the quantitative analysis of the pure substance or in simple formulations where interfering substances are absent.
Comparative Analysis of HPLC and UV-Vis Spectrophotometry
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, followed by detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High; can resolve the analyte from closely related substances. | Low; susceptible to interference from other absorbing species. |
| Sensitivity | High (typically ng/mL to µg/mL). | Moderate (typically µg/mL to mg/mL). |
| Linearity | Excellent over a wide concentration range. | Good, but may deviate at high concentrations (Beer's Law). |
| Precision | High (RSD < 2%). | Good (RSD < 2% for modern instruments). |
| Robustness | Can be sensitive to small changes in mobile phase composition, pH, and temperature. | Generally robust, less affected by minor environmental changes. |
| Cost & Complexity | High initial investment and operational cost; requires skilled operators. | Low initial cost and operational cost; relatively simple to operate. |
| Throughput | Lower, due to run times for each sample. | High, with rapid measurements. |
Cross-Validation Protocol: A Step-by-Step Guide
Cross-validation is essential when two different analytical methods are used for the same analysis, for instance, when a simpler method (UV-Vis) is used for routine quality control while a more robust method (HPLC) is used for stability studies. The goal is to ensure that both methods provide equivalent results within acceptable limits. This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
Figure 2: Workflow for the Cross-Validation of HPLC and UV-Vis Methods
Part 1: Independent Validation of Each Method
Before a direct comparison, each method must be individually validated to demonstrate its suitability for the intended purpose.
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
0.45 µm syringe filters
-
-
Chromatographic Conditions (Proposed):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (formulation excipients), and the reference standard. The analyte peak should be well-resolved with no interference at its retention time.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999) and the equation of the line.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD over both days should be ≤ 2%.
-
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results.
-
-
Materials and Reagents:
-
This compound reference standard
-
Methanol (Spectroscopic grade)
-
-
Spectrophotometric Conditions (Proposed):
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the analyte from 200-400 nm. Let's assume a hypothetical λmax of 240 nm.
-
Blank: Methanol
-
-
Validation Parameters:
-
Specificity: Analyze a blank (methanol) and a placebo solution. The absorbance at the λmax should be negligible.
-
Linearity: Prepare a series of at least five concentrations (e.g., 5-25 µg/mL) and measure their absorbance. Plot absorbance against concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies as described for the HPLC method.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method. The RSD should be ≤ 2%.
-
Part 2: Cross-Validation Study
Once both methods are validated, a direct comparison is performed using the same batch of samples.
-
Sample Selection: Prepare at least 10 different samples of this compound, covering a range of concentrations (e.g., 80-120% of the target concentration).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC and UV-Vis methods.
-
Data Evaluation:
-
Calculate the mean assay value for each sample from both methods.
-
Perform a statistical comparison of the results. The two-sided Student's t-test is used to compare the means, while the F-test is used to compare the variances.
-
Hypothetical Cross-Validation Data
| Sample ID | HPLC Assay (%) | UV-Vis Assay (%) | Difference (%) |
| 1 | 98.5 | 98.9 | -0.4 |
| 2 | 99.2 | 99.5 | -0.3 |
| 3 | 100.1 | 100.5 | -0.4 |
| 4 | 100.8 | 101.3 | -0.5 |
| 5 | 101.5 | 102.0 | -0.5 |
| 6 | 98.9 | 99.3 | -0.4 |
| 7 | 99.6 | 100.0 | -0.4 |
| 8 | 100.3 | 100.8 | -0.5 |
| 9 | 101.1 | 101.6 | -0.5 |
| 10 | 102.0 | 102.5 | -0.5 |
| Mean | 100.20 | 100.64 | -0.44 |
| Std. Dev. | 1.14 | 1.15 | |
| RSD (%) | 1.14 | 1.14 |
Statistical Analysis (Hypothetical Results):
-
F-test for variance: The calculated F-value is less than the critical F-value, indicating that there is no significant difference in the precision of the two methods.
-
t-test for means: The calculated t-value is less than the critical t-value, indicating that there is no significant difference between the mean assay values obtained by the two methods.
Acceptance Criteria: The difference between the mean results of the two methods should be less than 2%. The statistical analysis should confirm that there is no significant difference between the two methods.
Conclusion and Recommendations
Based on the successful cross-validation, the simpler and more rapid UV-Vis spectrophotometry method can be confidently employed for routine quality control analysis of this compound, provided that the samples are known to be free of interfering absorbing species. The more specific and robust HPLC method should be retained as the primary stability-indicating method and for the analysis of samples where the presence of impurities or degradation products is suspected. This dual-method approach, underpinned by a rigorous cross-validation study, ensures both efficiency and data integrity throughout the product lifecycle.
A Comparative Mechanistic Analysis: 1-(5-Chloro-2-methylphenyl)-2-thiourea in the Context of Established Drugs
In the landscape of medicinal chemistry, the thiourea scaffold (S=C(NH2)2) represents a privileged structure, serving as a versatile pharmacophore in a multitude of clinically significant drugs.[1][2][3] Its unique hydrogen bonding capabilities and ability to interact with various biological targets have led to the development of agents with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and antithyroid properties.[4][5][6] This guide provides a comparative analysis of the potential mechanism of action of the novel compound 1-(5-Chloro-2-methylphenyl)-2-thiourea against established drugs, leveraging experimental data and mechanistic insights from the broader class of thiourea derivatives.
The Thiourea Moiety: A Foundation for Diverse Bioactivity
The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents attached to the nitrogen atoms. These substitutions modulate the compound's lipophilicity, electronic properties, and steric profile, thereby dictating its interaction with specific biological targets. The presence of a sulfur atom, in place of oxygen in urea, imparts distinct chemical properties that are central to its biological effects.[3]
Comparative Mechanisms of Action
Given the absence of direct, extensive studies on this compound, we will infer its potential mechanisms by comparing its structure to well-characterized thiourea-containing drugs. The chloro and methyl substitutions on the phenyl ring are key determinants of its potential activity.
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
A significant number of thiourea derivatives exhibit potent antimicrobial activity.[7][8] A plausible mechanism for this compound is the inhibition of essential bacterial enzymes.
Known Drug Comparison: Isoxyl (Thiocarlide)
Isoxyl, a thiourea-based drug, has been used in the treatment of tuberculosis. Its mechanism of action involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[9] Specifically, Isoxyl targets the Δ9-stearoyl desaturase (DesA3), an enzyme responsible for converting stearic acid to oleic acid.[9] This inhibition disrupts the integrity of the cell membrane and leads to bacterial death.[9]
Postulated Mechanism for this compound:
The lipophilic nature of the 5-chloro-2-methylphenyl group could facilitate the transport of the molecule across the bacterial cell membrane. It is conceivable that this compound could also inhibit fatty acid biosynthesis or other key metabolic pathways in a range of bacteria. Some studies on thiazole-thiourea hybrids have shown that they can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[10]
Experimental Protocol: Bacterial Enzyme Inhibition Assay (e.g., DNA Gyrase)
Objective: To determine if this compound inhibits the activity of bacterial DNA gyrase.
Methodology:
-
Enzyme and Substrate Preparation: Purified S. aureus DNA gyrase and its supercoiled plasmid DNA substrate are prepared in assay buffer.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to various concentrations.
-
Assay Reaction: The DNA gyrase enzyme is incubated with the test compound or a known inhibitor (e.g., ciprofloxacin) for a set period at 37°C. The supercoiling reaction is initiated by the addition of the plasmid DNA and ATP.
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
Data Analysis: The intensity of the supercoiled and relaxed DNA bands is quantified. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.
Table 1: Comparative IC50 Values for Bacterial Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Ciprofloxacin | S. aureus DNA Gyrase | 1.15 ± 0.13 | [10] |
| Thiazole-thiourea hybrid 4h | S. aureus DNA Gyrase | 1.25 ± 0.12 | [10] |
| This compound | S. aureus DNA Gyrase | Hypothetical | N/A |
Anticancer Activity: A Multi-targeted Approach
Thiourea derivatives have emerged as promising anticancer agents, often acting on multiple targets within cancer cells.[5][6]
Known Drug Comparison: Sorafenib
Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers. While not a simple thiourea, its structure contains a urea moiety which is structurally related and highlights the ability of such scaffolds to target ATP-binding pockets of kinases. Thiourea derivatives have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2.[5]
Postulated Mechanism for this compound:
The substituted phenyl ring in this compound could facilitate its binding to the active sites of various enzymes implicated in cancer, such as protein kinases or carbonic anhydrases.[11] The electron-withdrawing nature of the chlorine atom and the steric bulk of the methyl group could influence its binding affinity and selectivity. Some thiourea derivatives have also been shown to induce apoptosis and disrupt cell cycle progression in cancer cell lines.[6]
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Postulated inhibition of the MAPK/ERK signaling pathway.
Antithyroid Activity: Interference with Hormone Synthesis
The classical mechanism of action for several thiourea-based drugs is the inhibition of thyroid hormone synthesis.
Known Drug Comparison: Propylthiouracil (PTU)
PTU is a thiourea derivative used to treat hyperthyroidism. Its primary mechanism is the inhibition of thyroid peroxidase (TPO), the enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroid hormones (T3 and T4).[4]
Postulated Mechanism for this compound:
While the substitutions on the phenyl ring of this compound differ significantly from PTU, the core thiourea structure could still allow for interaction with TPO. The specific substituents would likely alter its potency and pharmacokinetic profile compared to PTU.
Experimental Workflow: In Vitro Thyroid Peroxidase Inhibition Assay
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Benchmarking the Performance of 1-(5-Chloro-2-methylphenyl)-2-thiourea in Anti-Biofilm Assays: A Comparative Guide
Introduction: The Persistent Challenge of Bacterial Biofilms
Bacterial biofilms represent a significant and growing challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides a protective barrier against conventional antimicrobial agents and the host immune system. The formation of biofilms on medical devices, industrial pipelines, and living tissues can lead to chronic infections, equipment failure, and product contamination. This inherent resistance necessitates the development of novel anti-biofilm agents that can effectively inhibit biofilm formation or eradicate established biofilms. Thiourea derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potential anti-biofilm properties.[1][2][3][4][5][6][7] This guide provides a comprehensive framework for benchmarking the performance of a specific thiourea derivative, 1-(5-Chloro-2-methylphenyl)-2-thiourea, against other anti-biofilm agents.
This compound: A Candidate for Anti-Biofilm Activity
While specific data on the anti-biofilm activity of this compound is emerging, the broader class of thiourea derivatives has demonstrated significant potential in inhibiting biofilm formation.[1][2][3] The proposed mechanism of action for many thiourea compounds involves the disruption of key bacterial processes such as quorum sensing (QS), a cell-to-cell communication system crucial for biofilm development.[8][9][10][11] By interfering with QS signaling pathways, these compounds can prevent the coordination of bacterial gene expression required for biofilm maturation. This guide outlines the essential in vitro assays to quantitatively assess the anti-biofilm efficacy of this compound.
Comparative Experimental Design
To provide a robust evaluation, the anti-biofilm performance of this compound will be compared against a known anti-biofilm agent and a standard antibiotic.
-
Test Compound: this compound
-
Comparator 1 (Positive Control): Furanone C-30 (a well-characterized synthetic quorum sensing inhibitor)[12]
-
Comparator 2 (Negative Control): A conventional antibiotic with known limited efficacy against biofilms (e.g., Ciprofloxacin).
-
Bacterial Strains: Clinically relevant biofilm-forming strains such as Pseudomonas aeruginosa PAO1 and Staphylococcus aureus ATCC 25923.
The primary endpoints for this comparative analysis will be the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) .
-
MBIC: The lowest concentration of the compound that results in a significant inhibition of biofilm formation.[12][13][14]
-
MBEC: The minimum concentration of the compound required to eradicate a pre-formed, mature biofilm.[12][13]
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This assay quantifies the ability of the test compounds to prevent the initial formation of biofilms.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Incubate overnight at 37°C with shaking. Adjust the culture to a final concentration of approximately 1 x 10^6 CFU/mL.[14]
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound and the comparator compounds in an appropriate solvent. Perform two-fold serial dilutions in the growth medium within a 96-well flat-bottom microtiter plate.[13]
-
Inoculation and Incubation: Add an equal volume of the standardized bacterial suspension to each well containing the serially diluted compounds. Include positive controls (bacteria with no compound) and negative controls (sterile medium only). Incubate the plate at 37°C for 24-48 hours under static conditions.[14][15]
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
Gently discard the supernatant from each well and wash three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.[15][16]
-
Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.[17]
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[15][16][18][19]
-
Wash the wells with water to remove excess stain and allow the plate to dry completely.[15][16][19]
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.[15][18]
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.[18][19]
-
Caption: Workflow for Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This assay evaluates the ability of the test compounds to eliminate pre-formed, mature biofilms.
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the MBIC protocol (steps 1 and 3, but without the addition of test compounds) for 24-48 hours to allow for mature biofilm development.[14]
-
Removal of Planktonic Cells: Carefully remove the supernatant and wash the wells three times with sterile PBS.
-
Treatment with Compounds: Add fresh growth medium containing serial dilutions of this compound and comparator compounds to the wells with the established biofilms.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification of Viable Cells (XTT Assay):
-
Wash the wells with PBS to remove the compounds and any dead cells.
-
Prepare an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (0.5 g/L in a suitable buffer) and add menadione to a final concentration of 1 µM immediately before use.[20][21]
-
Add 100 µL of the XTT-menadione solution to each well.[20]
-
Incubate the plate in the dark at 37°C for 2-4 hours.[22]
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the viable cells within the biofilm.[20][22]
-
Caption: Workflow for Minimum Biofilm Eradication Concentration (MBEC) assay.
Protocol 3: Visualization of Biofilm Architecture by Confocal Laser Scanning Microscopy (CLSM)
CLSM provides a qualitative and quantitative assessment of the three-dimensional structure of the biofilm and the effects of the test compounds.[23][24][25][26][27]
-
Biofilm Growth on Specific Surfaces: Grow biofilms on sterile glass coverslips or in glass-bottom dishes in the presence or absence of sub-inhibitory concentrations of the test compounds.
-
Staining:
-
Stain the biofilms with a combination of fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red). This allows for the visualization of live/dead cells within the biofilm matrix.
-
-
Imaging:
-
Mount the coverslips on a microscope slide and visualize using a confocal laser scanning microscope.
-
Acquire a series of z-stack images through the depth of the biofilm.
-
-
Image Analysis:
Quantitative Performance Analysis
The following tables present hypothetical, yet plausible, data to illustrate the comparative performance of this compound.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) in µg/mL
| Compound | Pseudomonas aeruginosa PAO1 | Staphylococcus aureus ATCC 25923 |
| This compound | 32 | 16 |
| Furanone C-30 | 16 | 8 |
| Ciprofloxacin | > 256 | > 256 |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) in µg/mL
| Compound | Pseudomonas aeruginosa PAO1 | Staphylococcus aureus ATCC 25923 |
| This compound | 128 | 64 |
| Furanone C-30 | 64 | 32 |
| Ciprofloxacin | > 1024 | > 1024 |
Discussion and Interpretation of Results
Based on the hypothetical data, this compound demonstrates promising anti-biofilm activity, effectively inhibiting biofilm formation at relatively low concentrations. While not as potent as the dedicated quorum sensing inhibitor Furanone C-30, it significantly outperforms the conventional antibiotic, Ciprofloxacin, which shows minimal efficacy against biofilms. The higher MBEC values compared to MBIC values are expected, as eradicating established, mature biofilms is considerably more challenging than preventing their initial formation.
CLSM imaging would further elucidate the mechanism of action. For instance, treatment with this compound may result in thinner, less structured biofilms with a higher proportion of dead cells compared to the untreated controls.
Signaling Pathways in Biofilm Formation
The efficacy of anti-biofilm agents is often linked to their ability to interfere with key signaling pathways that regulate biofilm development. Quorum sensing is a primary target.[8][9][28] In many bacteria, QS systems control the expression of genes responsible for EPS production, virulence factors, and motility, all of which are critical for biofilm formation.[8][29][30]
References
- 1. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 2. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. static.igem.org [static.igem.org]
- 16. Crystal violet staining protocol | Abcam [abcam.com]
- 17. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal violet assay [bio-protocol.org]
- 19. static.igem.org [static.igem.org]
- 20. A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms [jove.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 25. journals.asm.org [journals.asm.org]
- 26. Analysis of a marine phototrophic biofilm by confocal laser scanning microscopy using the new image quantification software PHLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 28. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dentistrytoday.com [dentistrytoday.com]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(5-Chloro-2-methylphenyl)-2-thiourea
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(5-Chloro-2-methylphenyl)-2-thiourea. As a substituted thiourea derivative, this compound requires careful management to protect laboratory personnel and the environment. The protocols outlined below are synthesized from regulatory standards and best practices for handling analogous hazardous chemical compounds.
Hazard Profile and Risk Assessment
While specific toxicological data for this compound is limited, the known hazards of the parent compound, thiourea, and its chlorinated analogs necessitate that it be handled as a hazardous substance.[1][2] Thiourea compounds are generally classified as hazardous waste requiring meticulous disposal protocols.[3] The primary risks are associated with toxicity, potential carcinogenicity, and environmental harm.
Hazard Classification Summary (Based on Thiourea and Analogs)
| Hazard Classification | Description | Supporting Citations |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[4][5][6] | [3][4][5] |
| Carcinogenicity | Suspected of causing cancer. Thiourea has been shown to cause thyroid and liver cancers in animals.[1][4][5][7] | [1][3][4][7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4][5][7] | [3][4][7] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4][5][8] Discharge into the environment must be avoided.[5] |[3][4][5] |
Given this profile, all waste streams containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as regulated hazardous waste.[1][2]
Pre-Disposal Safety Protocols: Your First Line of Defense
Before beginning any work that will generate waste, establishing proper safety measures is critical. These controls are designed to minimize exposure risk during routine handling and the subsequent disposal process.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The minimum required equipment includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves should be worn to protect against skin contact.[9] Always dispose of contaminated gloves as hazardous waste.[5]
-
Safety goggles: Protect eyes from any potential splashes or aerosolized particles.[10]
-
Laboratory coat: A fully buttoned lab coat protects skin and personal clothing.[10]
-
Closed-toe shoes: Essential for protecting feet from spills.[10]
Engineering Controls
-
Chemical Fume Hood: Always handle the solid compound and prepare waste containers within a properly functioning and certified chemical fume hood.[10][11] This is the most effective way to prevent the inhalation of fine dust particles.[12] Laboratory hoods should not be used for the evaporation of volatile hazardous materials as a disposal method.[12]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is mandatory to ensure safety and regulatory compliance. This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates "cradle to grave" management of hazardous materials.[13]
Step 1: Waste Identification and Segregation
-
Identify All Waste Streams: Treat the pure chemical, solutions, and any contaminated materials (e.g., pipette tips, weigh paper, gloves, empty stock bottles) as hazardous waste.[3]
-
Segregate Incompatibles: Store waste containing this compound separately from incompatible materials.[9] Thiourea and its derivatives can react violently with strong oxidizing agents (e.g., nitrates, peroxides) and strong acids.[1] Organosulfur compounds may also be incompatible with a range of other materials, including diazo compounds and alkali metals.[14]
Step 2: Containerization
-
Use Approved Containers: All hazardous waste must be collected in containers that are in good condition, leak-proof, and compatible with the chemical.[13][15] A screw-top lid is required.[16]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[13][17] Open waste containers are one of the most frequent EPA violations at research institutions.[13]
-
Leave Headspace: Do not fill liquid waste containers beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[16]
Step 3: Labeling
Proper labeling is crucial for preventing accidents and ensuring compliant disposal.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include:
Step 4: Accumulation and Storage
-
Designated Area: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[16] This could be a secondary containment tray in a fume hood or a designated cabinet.
-
Safe Storage: Keep the SAA away from heat, ignition sources, and direct sunlight.[1][18] Containers should be stored upright and secured to prevent spills.[15]
Step 5: Final Disposal
-
Professional Disposal: The final disposal of hazardous waste must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][19]
-
DO NOT Drain Dispose: Never dispose of this compound or its containers in the trash or down the drain.[5][16] This compound is toxic to aquatic life, and drain disposal is a serious regulatory violation.[3][8]
Emergency Procedures: Spill and Exposure
Preparedness is key to mitigating the impact of an accident.
Spill Cleanup
If a small spill of solid material occurs within a fume hood:
-
Evacuate: Alert others in the area and restrict access.[1][2]
-
Protect Yourself: Wear the full PPE detailed in Section 2.
-
Contain and Collect: Gently cover the spill with an absorbent material. Collect the powdered material carefully to avoid creating dust.[1][2] DO NOT DRY SWEEP.[2][11] A wet method or a vacuum equipped with a HEPA filter is preferred.[2]
-
Package for Disposal: Place the spilled material and all cleanup debris into a sealed, properly labeled hazardous waste container.[1][2]
-
Decontaminate: Wipe the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[1]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[1][2]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
-
Inhalation: Move the affected person to fresh air.[14]
-
Seek Medical Attention: In all cases of exposure, seek prompt medical advice.[5] Provide the Safety Data Sheet (SDS) for thiourea to the medical personnel.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for proper waste management of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
